Product packaging for (1-Butyloctyl)cyclohexane(Cat. No.:CAS No. 13151-85-4)

(1-Butyloctyl)cyclohexane

Cat. No.: B078575
CAS No.: 13151-85-4
M. Wt: 252.5 g/mol
InChI Key: KBVIBWSEPXLFGZ-UHFFFAOYSA-N
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Description

(1-Butyloctyl)cyclohexane is a high-purity, synthetic hydrocarbon of interest in advanced materials and chemical research. This branched alkane derivative features a cyclohexyl group and a long, linear alkyl chain, making it a valuable non-polar model compound and intermediate. Main Applications & Research Value: Chromatography & Reference Standard: Used as a standard in gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GC×GC) due to its well-defined structure and volatility, aiding in the identification of complex hydrocarbon profiles . Organic Synthesis & Material Science: Serves as a synthetic intermediate or a building block for constructing more complex organic architectures, such as surfactants, lubricants, or liquid crystals, where its aliphatic structure can influence properties like viscosity and hydrophobicity. Fundamental Research: Provides a model system for studying intermolecular interactions, thermodynamic properties, and phase behavior of long-chain, branched alkanes in solution or polymer matrices. Handling and Storage: Store in a cool, well-ventilated place. Protect from moisture and direct sunlight. Note: The specific mechanism of action for this compound is highly dependent on the research context and application. For researchers, its value often lies in its physical and chemical properties as an inert hydrocarbon. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36 B078575 (1-Butyloctyl)cyclohexane CAS No. 13151-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13151-85-4

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

dodecan-5-ylcyclohexane

InChI

InChI=1S/C18H36/c1-3-5-7-8-10-14-17(13-6-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3

InChI Key

KBVIBWSEPXLFGZ-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCCC)C1CCCCC1

Canonical SMILES

CCCCCCCC(CCCC)C1CCCCC1

Synonyms

(1-Butyloctyl)cyclohexane

Origin of Product

United States

Foundational & Exploratory

(1-Butyloctyl)cyclohexane synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of (1-Butyloctyl)cyclohexane

Introduction: Interpreting this compound

The nomenclature "this compound" is ambiguous and does not correspond to a standard IUPAC name. This ambiguity presents a challenge in identifying the precise molecular structure for synthesis and characterization. Two plausible interpretations are considered:

  • 1-Cyclohexyldodecane : This interpretation assumes "butyloctyl" refers to a C12 alkyl chain (dodecyl) attached to the cyclohexane ring. The "1-" prefix, in this context, would be redundant as there is only one substituent.

  • 1-Butyl-1-octylcyclohexane : This suggests a cyclohexane ring with both a butyl and an octyl group attached to the same carbon atom.

Given the synthetic complexity and the lack of available literature for 1-butyl-1-octylcyclohexane, this guide will focus on the synthesis and characterization of 1-cyclohexyldodecane . This compound is a reasonable interpretation of the provided name and has the advantage of being a well-defined structure with available scientific data for comparison.

name_interpretation cluster_topic Topic cluster_interpretation Interpretation cluster_selection Selection for this Guide Topic This compound AmbiguousName Ambiguous Name Topic->AmbiguousName leads to PlausibleStructure1 1-Cyclohexyldodecane (C12 chain on cyclohexane) AmbiguousName->PlausibleStructure1 possibility 1 PlausibleStructure2 1-Butyl-1-octylcyclohexane (Branched at C1 of cyclohexane) AmbiguousName->PlausibleStructure2 possibility 2 (synthetically challenging, no data found) SelectedCompound 1-Cyclohexyldodecane PlausibleStructure1->SelectedCompound is chosen Reasoning Rationale: - Unambiguous IUPAC name. - Availability of synthesis and characterization data. - Represents a plausible interpretation. SelectedCompound->Reasoning

Caption: Interpretation of the ambiguous name and selection of the target molecule.

Synthesis of 1-Cyclohexyldodecane

The synthesis of 1-cyclohexyldodecane is proposed via a three-step process starting from benzene. This synthetic route involves a Friedel-Crafts acylation to form a ketone, followed by a Wolff-Kishner reduction to the corresponding alkylbenzene, and finally, catalytic hydrogenation of the aromatic ring to yield the desired cycloalkane.

synthesis_workflow Start Start Materials: Benzene, Lauroyl Chloride Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate1 Intermediate: Dodecanophenone Step1->Intermediate1 Reagents: AlCl3 Step2 Step 2: Wolff-Kishner Reduction Intermediate1->Step2 Intermediate2 Intermediate: Dodecylbenzene Step2->Intermediate2 Reagents: H2NNH2, KOH Step3 Step 3: Catalytic Hydrogenation Intermediate2->Step3 Purification Purification: Vacuum Distillation Step3->Purification Catalyst: Rh/C, H2 FinalProduct Final Product: 1-Cyclohexyldodecane Purification->FinalProduct

Caption: Workflow for the synthesis of 1-Cyclohexyldodecane.

Experimental Protocols: Synthesis

Step 1: Friedel-Crafts Acylation of Benzene to Dodecanophenone

This procedure is based on the general principles of Friedel-Crafts acylation.[1][2][3][4][5]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and an addition funnel is charged with anhydrous aluminum chloride (AlCl₃) and dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Lauroyl chloride is dissolved in dry benzene and added dropwise to the stirred suspension of AlCl₃ in benzene at 0-5 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for a specified time to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude dodecanophenone is purified by vacuum distillation.

Step 2: Wolff-Kishner Reduction of Dodecanophenone to Dodecylbenzene

This procedure follows the Huang-Minlon modification of the Wolff-Kishner reduction.[6][7][8][9][10]

  • Reaction Setup: A round-bottom flask fitted with a reflux condenser is charged with dodecanophenone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Hydrazone Formation: The mixture is heated to a temperature that allows for the formation of the hydrazone, with the removal of water.

  • Reduction: The temperature is then raised to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the formation of the alkane. The reaction is typically heated at reflux until the evolution of nitrogen ceases.

  • Workup: The reaction mixture is cooled, and water is added. The product is extracted with a non-polar solvent like hexane or petroleum ether.

  • Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting dodecylbenzene is purified by vacuum distillation.

Step 3: Catalytic Hydrogenation of Dodecylbenzene to 1-Cyclohexyldodecane

This procedure is based on general methods for the hydrogenation of aromatic rings.[11][12][13]

  • Reaction Setup: A high-pressure autoclave (Parr hydrogenator) is charged with dodecylbenzene, a suitable solvent (e.g., ethanol or acetic acid), and a hydrogenation catalyst (e.g., 5% Rhodium on carbon or another suitable catalyst).

  • Hydrogenation: The autoclave is sealed, flushed with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure. The mixture is stirred and heated to the reaction temperature.

  • Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

  • Workup: The reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The final product, 1-cyclohexyldodecane, is purified by vacuum distillation.

Characterization of 1-Cyclohexyldodecane

The characterization of the synthesized 1-cyclohexyldodecane involves the use of various analytical techniques to confirm its identity and purity.

characterization_workflow Start Purified 1-Cyclohexyldodecane PurityAnalysis Purity Analysis Start->PurityAnalysis StructureElucidation Structural Elucidation Start->StructureElucidation PhysicalProperties Physical Properties Start->PhysicalProperties GCMS Gas Chromatography- Mass Spectrometry (GC-MS) PurityAnalysis->GCMS FinalData Confirmed Structure and Purity GCMS->FinalData NMR NMR Spectroscopy (¹H and ¹³C) StructureElucidation->NMR FTIR FTIR Spectroscopy StructureElucidation->FTIR NMR->FinalData FTIR->FinalData BP Boiling Point PhysicalProperties->BP Density Density PhysicalProperties->Density RefractiveIndex Refractive Index PhysicalProperties->RefractiveIndex BP->FinalData Density->FinalData RefractiveIndex->FinalData

Caption: Workflow for the characterization of 1-Cyclohexyldodecane.

Experimental Protocols: Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent is injected into the GC-MS. The GC separates the components of the mixture, and the MS provides a mass spectrum for each component, which can be used to determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to obtain the IR spectrum. The spectrum is analyzed for the presence of characteristic C-H stretching and bending vibrations for alkanes and the absence of aromatic C-H and C=C bands.

  • Physical Property Measurement:

    • Boiling Point: Determined at a specific pressure using standard laboratory techniques.

    • Density: Measured using a pycnometer or a digital density meter at a specified temperature.

    • Refractive Index: Measured using a refractometer at a specified temperature and wavelength.

Data Presentation

The following tables summarize the known physical and spectroscopic properties of 1-cyclohexyldodecane.

Table 1: Physical Properties of 1-Cyclohexyldodecane

PropertyValueReference
CAS Number1795-17-1[14][15][16]
Molecular FormulaC₁₈H₃₆[14][15][16][17]
Molecular Weight252.48 g/mol [17][18][19]
Boiling Point314.85 °C at 750 Torr[14]
Melting Point12.5 °C[14][18]
Density0.8228 g/cm³ at 20 °C[14]

Table 2: Spectroscopic Data for 1-Cyclohexyldodecane [17]

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the methylene protons of the cyclohexane ring and the dodecyl chain, and the methyl protons of the dodecyl chain.
¹³C NMR Resonances for the carbons of the cyclohexane ring and the dodecyl chain.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z = 252, and a fragmentation pattern characteristic of a long-chain alkylcyclohexane.
FTIR Strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. Absence of peaks associated with aromatic rings (around 3030 cm⁻¹ and 1600-1450 cm⁻¹).

References

Physical and chemical properties of (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of (1-Butyloctyl)cyclohexane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS Number: 13151-85-4). Due to the limited availability of experimental data for this specific compound, this guide combines predicted data from computational models with established experimental protocols for similar long-chain hydrocarbons. This approach offers a robust framework for understanding and utilizing this compound in research and development.

Introduction to this compound

This compound is a saturated aliphatic hydrocarbon featuring a cyclohexane ring substituted with a 1-butyloctyl group. Its molecular structure consists of a total of 18 carbon atoms, giving it a relatively high molecular weight and predicted lipophilicity. As a saturated cycloalkane, it is expected to be a chemically stable, non-polar liquid with properties similar to other long-chain alkanes and cycloalkanes. Such compounds are often of interest in fields requiring non-polar solvents, lubricants, or as scaffolds in synthetic chemistry.

Physical and Chemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been derived from computational methods and should be considered as estimates pending experimental verification.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueUnitPrediction Method
Molecular Formula C₁₈H₃₆--
Molecular Weight 252.48 g/mol -
Normal Boiling Point 585.13K (312 °C)Joback Method
Normal Melting Point 299.78K (26.6 °C)Joback Method
Critical Temperature 761.03KJoback Method
Critical Pressure 1438.29kPaJoback Method
Critical Volume 0.991m³/kmolJoback Method
Enthalpy of Vaporization 56.44kJ/molJoback Method
LogP (Octanol/Water) 7.029-Crippen Method
Water Solubility (logS) -7.21-Crippen Method

Chemical Reactivity and Stability

This compound is a saturated cycloalkane. These compounds are generally characterized by low chemical reactivity. The cyclohexane ring is in a stable chair conformation, which minimizes ring strain.

  • Combustion : Like other hydrocarbons, this compound will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water.

  • Free-Radical Halogenation : In the presence of UV light, cycloalkanes can undergo free-radical substitution with halogens (e.g., chlorine or bromine) to form halogenated derivatives.

  • Stability : It is expected to be stable under normal storage conditions and unreactive towards most acids, bases, and oxidizing/reducing agents at room temperature.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the experimental determination of key physicochemical properties for high-molecular-weight hydrocarbons like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of a small amount of liquid.

  • Principle : A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of vapor bubbles emerges and then ceases upon cooling is recorded.

  • Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source.

  • Procedure :

    • Place a small amount of the sample into the test tube.

    • Invert a capillary tube (sealed end up) into the liquid.

    • Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil.

    • Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the liquid's boiling point is approached and exceeded.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][2]

Density Measurement (Pressure Hydrometer Method)

This method is applicable for determining the density of light hydrocarbons.[3]

  • Principle : A hydrometer is an instrument used to measure the relative density of liquids based on the concept of buoyancy. The denser the liquid, the higher the hydrometer will float.

  • Apparatus : Pressure hydrometer, hydrometer cylinder, constant-temperature bath, thermometer.

  • Procedure :

    • Fill the hydrometer cylinder with the liquid sample.

    • Place the cylinder in a constant-temperature bath to achieve thermal equilibrium.[3]

    • Gently immerse the hydrometer into the liquid.

    • Read the density from the hydrometer scale at the point where the liquid surface meets the stem.

    • Record the temperature of the sample, as density is temperature-dependent.[4][5]

Partition Coefficient (logP) Determination (Shake Flask Method)

The shake flask method is the traditional approach for determining the octanol-water partition coefficient, a measure of a substance's lipophilicity.[6][7]

  • Principle : A compound is partitioned between two immiscible phases, n-octanol and water. The ratio of its concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

  • Apparatus : Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC, GC).

  • Procedure :

    • Prepare n-octanol saturated with water and water saturated with n-octanol.

    • Dissolve a known amount of the sample in one of the phases.

    • Mix known volumes of the sample solution and the other phase in a separatory funnel.

    • Shake the mixture for a sufficient time to reach equilibrium.

    • Allow the two phases to separate completely, using a centrifuge if necessary.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate P as [concentration in octanol] / [concentration in water], and then determine logP.[6]

Visualized Workflows and Relationships

To aid in the understanding of the experimental and chemical context of this compound, the following diagrams are provided.

G Logical Workflow for Physicochemical Property Determination cluster_synthesis Sample Preparation cluster_physical Physical Property Measurement cluster_chemical Chemical Property Evaluation cluster_data Data Analysis and Reporting synthesis Synthesis and Purification of this compound purity_assessment Purity Assessment (e.g., GC-MS, NMR) synthesis->purity_assessment boiling_point Boiling Point Determination (Capillary Method) purity_assessment->boiling_point density Density Measurement (Hydrometer) purity_assessment->density logP Partition Coefficient (logP) Determination (Shake Flask Method) purity_assessment->logP reactivity Reactivity Studies (e.g., with radicals, strong acids) purity_assessment->reactivity solubility Solubility Testing (in various solvents) purity_assessment->solubility data_analysis Data Analysis and Comparison with Predictions boiling_point->data_analysis density->data_analysis logP->data_analysis reactivity->data_analysis solubility->data_analysis report Technical Guide/Whitepaper Generation data_analysis->report

Caption: Workflow for the determination of physicochemical properties.

Caption: General reactions of cyclohexane.

References

Spectroscopic Analysis of (1-Butyloctyl)cyclohexane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals requiring detailed characterization of saturated hydrocarbon scaffolds will find this technical guide essential. This document provides a comprehensive, albeit currently theoretical, overview of the expected spectroscopic data for (1-Butyloctyl)cyclohexane. Due to a lack of publicly available experimental data for this specific molecule, this guide leverages established principles of NMR, IR, and Mass Spectrometry to predict its spectral characteristics.

Summary of Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its constituent chemical moieties.

¹H NMR Predicted Chemical Shift (ppm) Splitting Pattern Integration
Cyclohexane Ring (CH)1.60 - 1.80Multiplet1H
Cyclohexane Ring (CH₂)1.10 - 1.40Multiplet10H
Alkyl Chain (α-CH)1.20 - 1.30Multiplet1H
Alkyl Chain (CH₂)1.20 - 1.30Multiplet18H
Alkyl Chain (CH₃)0.85 - 0.95Triplet6H
¹³C NMR Predicted Chemical Shift (ppm)
Cyclohexane Ring (CH)35 - 45
Cyclohexane Ring (CH₂)25 - 35
Alkyl Chain (α-CH)30 - 40
Alkyl Chain (CH₂)20 - 35
Alkyl Chain (CH₃)10 - 15
IR Spectroscopy Predicted Absorption (cm⁻¹) Functional Group
C-H Stretch (Aliphatic)2850 - 3000Alkane
C-H Bend (Methylene)1450 - 1470Alkane
C-H Bend (Methyl)1370 - 1380Alkane
Mass Spectrometry Predicted m/z Fragment
266.5[M]⁺Molecular Ion
183.3[M - C₆H₁₃]⁺Loss of hexyl radical
125.2[M - C₁₀H₂₁]⁺Loss of decyl radical
83.1[C₆H₁₁]⁺Cyclohexyl fragment
57.1[C₄H₉]⁺Butyl fragment
43.1[C₃H₇]⁺Propyl fragment

Experimental Protocols

While specific experimental data for this compound is not available, the following are detailed, standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds would be employed. For ¹³C NMR, a proton-decoupled pulse sequence would be used to obtain singlets for all carbon environments.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent like methanol or dichloromethane would be introduced into the instrument. The electron energy would be set to 70 eV. The resulting mass spectrum would show the molecular ion peak and various fragment ions.

Spectroscopic Analysis Workflow

The logical flow of analyzing a novel compound like this compound involves a series of spectroscopic techniques to elucidate its structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of (1-Butyloctyl)cyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Butyloctyl)cyclohexane. Given the absence of publicly available quantitative solubility data for this specific compound, this guide leverages theoretical principles and data from analogous long-chain alkylcyclohexanes to predict its solubility. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents and outlines a general workflow for a comprehensive solubility study.

Core Principles: Predicting Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. This compound is a nonpolar aliphatic hydrocarbon, characterized by a cyclohexane ring with a C12 alkyl chain. Its structure is dominated by nonpolar C-C and C-H bonds, leading to the following expected solubility profile:

  • High Solubility in Nonpolar Solvents: It is expected to be highly soluble in nonpolar organic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene) due to similar van der Waals intermolecular forces.

  • Moderate to Low Solubility in Polar Aprotic Solvents: Solubility is likely to be lower in polar aprotic solvents like acetone or ethyl acetate, where dipole-dipole interactions are more significant.

  • Insolubility in Polar Protic Solvents: It is expected to be virtually insoluble in highly polar protic solvents such as water, methanol, and ethanol, as the strong hydrogen bonding network of these solvents would not be favorably disrupted by the nonpolar solute.

Data Presentation: Estimated Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These estimations are based on its nonpolar structure and the observed solubility of similar long-chain alkylcyclohexanes like dodecylcyclohexane and tetradecylcyclohexane.[1][2][3]

SolventSolvent TypePredicted Solubility of this compoundRationale
HexaneNonpolarHigh"Like dissolves like"; both are nonpolar hydrocarbons.[4][5]
TolueneNonpolar (Aromatic)High"Like dissolves like"; both are nonpolar.
Diethyl EtherSlightly PolarModerate to HighThe nonpolar hydrocarbon portion of the ether facilitates dissolution.
DichloromethanePolar AproticModerateThe polarity of the solvent may limit complete miscibility.
AcetonePolar AproticLowSignificant difference in polarity.
Ethyl AcetatePolar AproticLowSignificant difference in polarity.
EthanolPolar ProticVery Low / InsolubleStrong hydrogen bonding in the solvent prevents dissolution of the nonpolar solute.
MethanolPolar ProticVery Low / InsolubleStrong hydrogen bonding in the solvent prevents dissolution of the nonpolar solute.
WaterPolar ProticInsolubleHighly polar solvent with strong hydrogen bonding.[1][3]

Note: This table provides qualitative predictions. For quantitative data, experimental determination is necessary.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique to quantitatively determine the solubility of a solid or liquid solute in a solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (PTFE, appropriate pore size)

  • Glass syringes

  • Pre-weighed evaporation dishes or beakers

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to rest in the thermostatic bath for several hours to let the undissolved solute settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed glass syringe to prevent precipitation upon cooling.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any suspended micro-particles.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

    • Place the dish in a vacuum oven at a controlled temperature to evaporate the solvent completely. The temperature should be high enough to facilitate evaporation but low enough to prevent loss of the solute.

    • Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

  • Mass Determination and Calculation:

    • Once the solvent has been completely removed, cool the evaporation dish in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dry solute residue.

    • The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.

Calculation ( g/100 g of solvent):

  • Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

  • Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

  • Solubility = (Mass of solute / Mass of solvent) x 100

Mandatory Visualization: Workflow for a Comprehensive Solubility Study

The following diagram illustrates the logical workflow for conducting a thorough solubility study of a compound like this compound.

Solubility_Workflow cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Characterization (Purity, Identity) B Solvent Selection (Polar, Nonpolar, Aprotic, Protic) A->B C Method Selection (e.g., Gravimetric, HPLC) B->C D Preparation of Saturated Solution (Excess Solute, Equilibration) C->D E Sample Filtration (Removal of Undissolved Solute) D->E F Quantification of Solute (e.g., Gravimetric Analysis) E->F G Calculate Solubility (e.g., g/100g, mol/L) F->G H Data Tabulation & Visualization G->H I Final Report Generation H->I

Workflow for a solubility study.

References

Navigating the Thermal Landscape of (1-Butyloctyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of (1-Butyloctyl)cyclohexane. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages findings from studies on analogous long-chain alkylcyclohexanes to infer its thermal behavior, decomposition pathways, and key stability parameters. This document is intended to serve as a valuable resource for professionals working with high-molecular-weight hydrocarbons in fields such as lubricant formulation, materials science, and drug development, where thermal stability is a critical performance attribute.

Introduction to this compound

This compound is a saturated hydrocarbon featuring a cyclohexane ring substituted with a dodecyl alkyl chain. Its structure suggests properties typical of synthetic hydrocarbon fluids, including a high boiling point, low volatility, and good viscosity characteristics, making it a candidate for applications such as a lubricant base oil, a solvent in high-temperature reactions, or a component in pharmaceutical formulations. Understanding its thermal stability is paramount for defining its operational limits and predicting its degradation products.

Thermal Stability and Decomposition Profile

The thermal stability of alkylcyclohexanes is significantly influenced by the length of the alkyl substituent. Research indicates that the thermal stability of these compounds decreases as the length of the alkyl side-chain increases. For this compound, with its C12 side chain, decomposition is expected to occur at elevated temperatures, likely initiating through the cleavage of the alkyl chain.

Quantitative Thermal Decomposition Data (Inferred)
ParameterValue (Illustrative)MethodConditions
Onset Decomposition Temperature (Tonset) 350 - 400 °CThermogravimetric Analysis (TGA)Inert Atmosphere (N2)
Temperature at Max Decomposition Rate (Tmax) 400 - 450 °CDerivative Thermogravimetry (DTG)Inert Atmosphere (N2)
Activation Energy (Ea) 240 - 290 kJ·mol-1Isothermal or Non-isothermal TGAInert Atmosphere (N2)
Pre-exponential Factor (A) 1012 - 1016 s-1Isothermal or Non-isothermal TGAInert Atmosphere (N2)

Note: These values are inferred from data on smaller alkylcyclohexanes and are for illustrative purposes only. Actual values for this compound may vary.

Proposed Decomposition Pathways

The primary decomposition mechanism for alkylcyclohexanes with side chains of three or more carbons is β-scission of a carbon-carbon bond within the alkyl group.[2] In the case of this compound, this would lead to the formation of smaller, more volatile hydrocarbons.

A proposed dominant decomposition pathway for this compound is initiated by the homolytic cleavage of a C-C bond in the butyloctyl side chain, particularly at the β-position relative to the cyclohexane ring. This is energetically more favorable than the cleavage of a C-C bond within the ring or a C-H bond.

DecompositionPathway cluster_initiation Initiation cluster_propagation Propagation & Product Formation Start This compound Radical1 Cyclohexylmethyl Radical + Heptyl Radical Start->Radical1 β-scission (Path 1) Radical2 Cyclohexyl Radical + Octyl Radical Start->Radical2 β-scission (Path 2) Product1 Cyclohexylmethane + 1-Heptene Radical1->Product1 Hydrogen Abstraction Product3 Smaller Alkanes & Alkenes Radical1->Product3 Further Fragmentation Product2 Cyclohexane + 1-Octene Radical2->Product2 Hydrogen Abstraction Radical2->Product3 Further Fragmentation Product4 Cyclohexene Radical2->Product4 Dehydrogenation Product1->Product3 Product2->Product3 Product4->Product3

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are recorded.

  • The onset decomposition temperature is determined from the TGA curve, and the temperature of maximum decomposition rate is identified from the peak of the DTG curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are heated at a controlled rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic or exothermic events, such as decomposition, are observed as peaks in the DSC thermogram.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a high-boiling organic compound like this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample Obtain high-purity This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC GCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Sample->GCMS TGA_Data Determine T_onset, T_max, and kinetic parameters TGA->TGA_Data DSC_Data Identify endothermic/exothermic decomposition events DSC->DSC_Data GCMS_Data Identify decomposition products and elucidate pathways GCMS->GCMS_Data Report Compile comprehensive thermal stability report TGA_Data->Report DSC_Data->Report GCMS_Data->Report

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a robust understanding of its likely behavior can be extrapolated from the extensive research on analogous long-chain alkylcyclohexanes. It is anticipated that this compound possesses good thermal stability, with decomposition initiating at elevated temperatures primarily through β-scission of the alkyl side chain. For applications where this compound will be subjected to thermal stress, it is crucial to conduct empirical studies using the methodologies outlined in this guide to establish its precise operational limits and degradation profile. This will ensure its effective and safe use in research, development, and industrial processes.

References

(1-Butyloctyl)cyclohexane as a novel organic compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Novel Organic Compound: (1-Butyloctyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS RN: 13151-85-4) is a saturated alicyclic hydrocarbon.[1][2][3] This document provides a comprehensive overview of its known properties, a proposed synthetic pathway, and detailed protocols for its characterization and preliminary biological evaluation. Due to the limited publicly available experimental data on this compound, this guide serves as a foundational resource for researchers interested in exploring its potential applications in materials science, pharmacology, and other scientific fields. The methodologies outlined herein are based on established principles of organic chemistry and cell biology.

Introduction

This compound, also known by its systematic IUPAC name dodecan-5-ylcyclohexane, is a C18 hydrocarbon featuring a dodecyl chain attached to a cyclohexane ring.[1] Its structure, consisting of a bulky, flexible alkyl group and a cyclic moiety, suggests potential utility as a non-polar solvent, a lubricant base oil, or a hydrophobic scaffold in medicinal chemistry. Currently, information on this compound in scientific literature is sparse, positioning it as a novel target for synthesis and investigation. This whitepaper aims to bridge this knowledge gap by providing a theoretical and practical framework for its study.

Physicochemical and Computed Properties

While experimental data remains largely unavailable, several key properties of this compound have been calculated using computational models. These predicted values, along with its basic identifiers, are crucial for planning its synthesis, purification, and application.

PropertyValueSource TypeReference
CAS Number 13151-85-4Identifier[1][2]
Molecular Formula C₁₈H₃₆Identifier[1][2]
Molecular Weight 252.48 g/mol Identifier[1][2]
IUPAC Name dodecan-5-ylcyclohexaneIdentifier[1]
Synonyms Cyclohexane, (1-butyloctyl)-Identifier[2]
Normal Boiling Point 630.35 K (357.2 °C)Calculated[4]
Normal Melting Point 285.00 K (11.85 °C)Calculated[4]
Enthalpy of Vaporization 55.70 kJ/molCalculated[4]
Critical Temperature 813.84 KCalculated[4]
Critical Pressure 1338.82 kPaCalculated[4]
Octanol/Water Partition Coeff. (logP) 6.734Calculated[4]
Water Solubility (logS) -6.77 (mol/L)Calculated[4]

Table 1: Summary of known identifiers and computationally predicted properties of this compound.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be achieved via a two-step process: Friedel-Crafts alkylation to create the aromatic precursor, followed by catalytic hydrogenation.

Proposed Synthetic Pathway

G Proposed Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Catalytic Hydrogenation Benzene Benzene Precursor (1-Butyloctyl)benzene (5-Phenyldodecane) Benzene->Precursor Alkylation Dodecene Dodecene (isomer mix) Dodecene->Precursor Catalyst1 Acid Catalyst (e.g., H₂SO₄) Catalyst1->Precursor Product This compound Precursor->Product Hydrogenation Hydrogen H₂ Gas Hydrogen->Product Catalyst2 Catalyst (e.g., Rh/C) Catalyst2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (1-Butyloctyl)benzene (5-Phenyldodecane)

  • Reaction Setup: To a stirred solution of benzene (excess) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄) at 0-5°C.

  • Addition of Alkylating Agent: Slowly add an isomeric mixture of dodecene (or a specific isomer like 1-dodecene) to the reaction mixture. The electrophilic addition of the protonated alkene to the benzene ring will occur.

  • Reaction and Workup: Allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by slowly adding ice-water.

  • Purification: Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The excess benzene is removed by rotary evaporation. The crude product, (1-Butyloctyl)benzene, is then purified by vacuum distillation.[5][6]

Step 2: Catalytic Hydrogenation to this compound

  • Reaction Setup: Dissolve the purified (1-Butyloctyl)benzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure hydrogenation vessel (autoclave).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂). Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings.[7]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 bar). Heat the mixture (e.g., to 80-100°C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by observing the drop in hydrogen pressure. Once the reaction is complete (pressure stabilizes), cool the vessel, and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The final product, this compound, can be further purified by vacuum distillation if necessary.

Proposed Structural Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.

G Workflow for Structural Characterization Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Dissolve in CDCl₃ MS Mass Spectrometry (GC-MS or ESI-MS) Start->MS Inject sample IR FT-IR Spectroscopy Start->IR Analyze neat liquid Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Structural Confirmation and Purity Assessment Data_Analysis->Confirmation

Caption: Proposed workflow for the characterization of this compound.

Detailed Experimental Protocol: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum is expected to show broad multiplets in the aliphatic region (approx. 0.8-1.8 ppm) corresponding to the overlapping signals of the cyclohexane ring protons and the long alkyl chain protons. A triplet near 0.9 ppm would correspond to the two terminal methyl groups of the butyl and octyl chains.

    • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. The spectrum should display a series of peaks in the aliphatic region (approx. 10-45 ppm). The number of unique signals will depend on the symmetry of the molecule.[8][9]

    • 2D NMR (COSY, HSQC): If needed, 2D NMR experiments can be performed to confirm the connectivity between protons and carbons.

  • Mass Spectrometry (MS):

    • Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

    • Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 252.5, corresponding to the molecular weight of C₁₈H₃₆. Fragmentation patterns would likely involve the loss of alkyl fragments from the main chain.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Method: Analyze a thin film of the neat liquid product.

    • Expected Result: The spectrum will be characteristic of a saturated hydrocarbon, showing strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of peaks in the aromatic C-H stretch region (>3000 cm⁻¹) and C=C stretch region (1600-1680 cm⁻¹) would confirm the complete hydrogenation of the aromatic precursor.

Potential Applications and Proposed Biological Screening

The high lipophilicity (predicted logP ≈ 6.7) and saturated hydrocarbon nature of this compound suggest its potential as a specialty solvent, a component in lubricants, or as a hydrophobic moiety in the design of novel surfactants or drug delivery systems. To explore its potential in the life sciences, a preliminary assessment of its biological activity is a critical first step.

Proposed Experimental Workflow: In-Vitro Cytotoxicity Assay

A cytotoxicity assay is a fundamental screening method to determine if a novel compound has toxic effects on living cells, which is a prerequisite for any further therapeutic development.[10][11]

G Workflow for In-Vitro Cytotoxicity Screening (MTT Assay) cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 MTT Assay & Analysis Culture Culture Cancer Cell Line (e.g., HeLa or MCF-7) Seed Seed cells into 96-well plates Culture->Seed Incubate1 Incubate for 24h (allow attachment) Seed->Incubate1 Treat Treat cells with compound (include vehicle & positive controls) Incubate1->Treat Prepare Prepare serial dilutions of This compound in DMSO/media Prepare->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and determine IC₅₀ Read->Analyze

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture a suitable human cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.[12]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).[12]

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Data Acquisition: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

This compound represents an uncharted area in organic chemistry. While its basic molecular identity is established, a significant opportunity exists for its synthesis, comprehensive characterization, and exploration of its potential applications. The proposed synthetic route via Friedel-Crafts alkylation followed by catalytic hydrogenation offers a reliable method for its preparation. The detailed protocols for structural characterization and preliminary cytotoxicity screening provided in this guide offer a clear and actionable roadmap for researchers to begin investigating this novel compound. The findings from such studies will be crucial in determining its future role in science and industry.

References

Discovery and history of (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Butyloctyl)cyclohexane is a saturated alicyclic hydrocarbon characterized by a cyclohexane ring substituted with a 1-butyloctyl group. Its long, branched alkyl chain suggests potential applications in areas requiring specific physical properties such as viscosity, lubricity, and thermal stability. This technical guide provides a comprehensive overview of the available information on this compound, including its discovery, synthesis, and physical properties. Due to the limited publicly available data on this specific compound, some information has been inferred from established chemical principles and data on analogous long-chain alkyl-substituted cyclohexanes.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily accessible scientific literature. However, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 13151-85-4. The history of this compound is likely intertwined with the broader development of synthetic hydrocarbon lubricants. The mid-20th century saw a surge in research into synthetic oils to meet the demands of advanced machinery, particularly in the automotive and aviation industries.[1][2] The development of multigrade engine oils in the 1950s, which utilized polymer additives to modify viscosity, spurred further innovation in synthetic base oils.[3][4][5]

The synthesis of long-chain alkyl-substituted aromatic and alicyclic compounds was a key area of this research. The Friedel-Crafts alkylation, discovered in 1877, provided a fundamental method for attaching long alkyl chains to aromatic rings.[6] Subsequent hydrogenation of these alkylbenzenes offered a pathway to saturated alicyclic hydrocarbons. It is plausible that this compound was first synthesized and studied during this period of intensive research into synthetic lubricants, likely as a candidate for a high-performance base oil or additive. Its branched structure would have been of particular interest for its potential to lower the pour point and improve the viscometric properties of lubricant formulations.

Synthesis

A plausible and widely practiced method for the synthesis of this compound involves a two-step process:

  • Friedel-Crafts Alkylation of Benzene: This step involves the reaction of benzene with a suitable C12 alkylating agent in the presence of a Lewis acid catalyst.

  • Hydrogenation of the Alkylbenzene: The resulting (1-butyloctyl)benzene is then catalytically hydrogenated to saturate the aromatic ring, yielding this compound.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway Benzene Benzene Intermediate (1-Butyloctyl)benzene Benzene->Intermediate Friedel-Crafts Alkylation Dodecene 1-Dodecene (or other C12 alkene/halide) Dodecene->Intermediate Catalyst1 Lewis Acid (e.g., AlCl3, HF) Catalyst1->Intermediate Product This compound Intermediate->Product Catalytic Hydrogenation Hydrogen H2 Hydrogen->Product Catalyst2 Hydrogenation Catalyst (e.g., Ni, Pd/C) Catalyst2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the following represents a generalized procedure based on established methods for similar compounds.

Step 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene

This procedure is based on general protocols for Friedel-Crafts alkylation of benzene with long-chain alkenes.[7][8]

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A three-necked round-bottom flask is charged with anhydrous benzene and anhydrous aluminum chloride under a dry nitrogen atmosphere. The mixture is cooled in an ice bath.

  • 1-Dodecene is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated using a separatory funnel, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude (1-butyloctyl)benzene is purified by vacuum distillation.

Experimental Workflow for Friedel-Crafts Alkylation

Alkylation_Workflow start Start reactants Charge flask with Benzene and AlCl3 start->reactants addition Add 1-Dodecene dropwise at <10 °C reactants->addition reaction Heat to 50-60 °C for several hours addition->reaction quench Quench with ice and HCl reaction->quench separation Separate organic layer quench->separation wash Wash with H2O, NaHCO3, brine separation->wash dry Dry over MgSO4 wash->dry evaporate Remove solvent (rotary evaporator) dry->evaporate purify Purify by vacuum distillation evaporate->purify product (1-Butyloctyl)benzene purify->product

Caption: Workflow for the synthesis of the intermediate, (1-butyloctyl)benzene.

Step 2: Catalytic Hydrogenation of (1-Butyloctyl)benzene

This protocol is a general representation of the catalytic hydrogenation of an alkylbenzene.[9]

Materials:

  • (1-Butyloctyl)benzene

  • Ethanol or other suitable solvent

  • Palladium on carbon (Pd/C, 5-10%) or Raney Nickel catalyst

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • The (1-butyloctyl)benzene is dissolved in a suitable solvent like ethanol and placed in a high-pressure autoclave.

  • The catalyst (e.g., 5% Pd/C) is carefully added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 100-500 psi).

  • The mixture is stirred and heated to a designated temperature (e.g., 100-150 °C) for several hours until the uptake of hydrogen ceases.

  • The autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Quantitative Data

Direct experimental data for this compound is scarce. The following table summarizes available and estimated data.

PropertyThis compound(1-Butyloctyl)benzene (Precursor)Butylcyclohexane (Analogue)
CAS Number 13151-85-42719-63-31678-93-9
Molecular Formula C₁₈H₃₆[3]C₁₈H₃₀[10]C₁₀H₂₀[11]
Molecular Weight 252.48 g/mol [1]246.43 g/mol [10]140.27 g/mol [11]
Boiling Point Estimated: ~320-340 °CNot available179-181 °C[11]
Density Estimated: ~0.83-0.85 g/cm³Not available0.81 g/cm³[11]
Refractive Index Estimated: ~1.46-1.47Not available1.446[11]

Estimations are based on trends observed for long-chain alkylcyclohexanes.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show broad, overlapping signals characteristic of alkyl chains and a cyclohexane ring.

  • δ 0.8-1.0 ppm: Multiplets corresponding to the terminal methyl groups of the butyl and octyl chains.

  • δ 1.0-1.8 ppm: A complex series of broad multiplets arising from the methylene and methine protons of the cyclohexane ring and the butyloctyl side chain. Due to conformational flexibility and similar chemical environments, distinct signals would be difficult to resolve.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide more distinct signals. Based on data for similar long-chain alkanes and alkylcyclohexanes, the following chemical shifts can be predicted:

  • δ ~14 ppm: Signals for the terminal methyl carbons.

  • δ ~22-35 ppm: A series of signals for the methylene carbons of the alkyl chains and the cyclohexane ring. The carbons closer to the point of attachment on the cyclohexane ring and at the branch point would have distinct shifts.

  • δ ~37-45 ppm: Signal for the methine carbon of the cyclohexane ring attached to the alkyl group and the methine carbon at the branch point of the butyloctyl group.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical of long-chain alkylcyclohexanes.

  • Molecular Ion (M⁺): A peak at m/z 252, which may be of low intensity.

  • Fragmentation: The primary fragmentation would involve the loss of alkyl radicals from the side chain and cleavage of the cyclohexane ring. Common fragments would include the loss of a butyl group (M-57), an octyl group (M-113), and smaller alkyl fragments. A prominent peak at m/z 83, corresponding to the cyclohexyl cation, is also expected.[9] The mass spectrum of the precursor, (1-butyloctyl)benzene, is available and shows a base peak at m/z 91, corresponding to the tropylium ion, and significant fragmentation of the alkyl chain.[10]

Conclusion

This compound is a long-chain, branched alkylcyclohexane with properties that suggest its potential utility in lubricant technology. While its specific discovery and detailed experimental data are not widely published, its synthesis can be reasonably achieved through a two-step process of Friedel-Crafts alkylation followed by catalytic hydrogenation. The provided technical guide, based on available data and established chemical principles, offers a foundational understanding of this compound for researchers and scientists in relevant fields. Further empirical studies are necessary to fully characterize its physical, chemical, and performance properties.

References

(1-Butyloctyl)cyclohexane derivatives and analogues

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available scientific literature and patent databases did not yield specific information on "(1-Butyloctyl)cyclohexane derivatives and analogues." While the broader class of cyclohexane derivatives is extensively studied across various therapeutic areas, the particular substitution pattern of a 1-butyloctyl group on a cyclohexane ring is not described in the context of drug development or biological research within the searched resources.

Further targeted searches for the exact "this compound" moiety, both as a standalone compound and as a substructure within larger molecules, also failed to retrieve relevant data. This suggests that this particular scaffold may not have been a focus of published research or patented inventions to date.

Without any available quantitative data (e.g., IC50 values, binding affinities), experimental protocols, or described signaling pathways related to "this compound derivatives," it is not possible to construct the requested in-depth technical guide, including data tables and visualizations.

Therefore, we must conclude that there is a lack of publicly accessible information on the topic of "this compound derivatives and analogues" at this time. For researchers, scientists, and drug development professionals interested in this specific chemical space, this may represent an unexplored area for potential future investigation.

Methodological & Application

Application Notes and Protocols for (1-Butyloctyl)cyclohexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1-Butyloctyl)cyclohexane is a saturated alicyclic hydrocarbon. Due to its long, branched alkyl chain and cyclohexane ring, it is expected to be a non-polar, hydrophobic, and high-boiling point solvent.[1][2][3] These characteristics suggest its potential utility in specialized applications within research, organic synthesis, and early-stage drug development where traditional non-polar solvents like hexane or cyclohexane may be too volatile.[4][5][6] This document provides an overview of its anticipated properties, potential applications, and generalized experimental protocols.

Predicted Physicochemical Properties

The properties of this compound can be extrapolated from trends observed in shorter-chain alkyl cyclohexanes.[7] Generally, as the length of the alkyl chain increases, the boiling point, melting point, and viscosity are expected to increase.[2][7]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₈H₃₆Based on the structure (butyl and octyl groups on a cyclohexane ring).
Molecular Weight ~252.48 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for long-chain hydrocarbons.[5]
Polarity Non-polarThe molecule is composed of non-polar C-C and C-H bonds with a symmetrical distribution of electron density.[3]
Boiling Point > 250 °C (estimated)Significantly higher than cyclohexane (80.7 °C) and butylcyclohexane (~180 °C) due to increased van der Waals forces.[7][8]
Melting Point < 0 °C (estimated)Likely to have a low melting point due to its branched, non-symmetrical structure which can hinder crystal packing.[7]
Density ~0.8-0.9 g/mLSlightly less dense than water, typical for hydrocarbons.[2]
Solubility in Water InsolubleExpected to be highly hydrophobic.[9]
Solubility in Organic Solvents Soluble in other non-polar solvents (e.g., hexane, toluene, diethyl ether).Following the "like dissolves like" principle.[10]

Potential Applications

High-Temperature Organic Synthesis

The high boiling point of this compound makes it a suitable solvent for organic reactions requiring elevated temperatures. It can serve as a replacement for other high-boiling non-polar solvents like decalin or certain mineral oils.

Potential Uses:

  • Metal-catalyzed cross-coupling reactions: Where high temperatures are often required to achieve good catalytic activity and reaction rates.

  • Polymer synthesis and processing: As a solvent or dispersing agent for non-polar polymers.

  • Reactions involving poorly soluble non-polar reactants: The large hydrocarbon structure may enhance the solubility of other large, non-polar molecules.

Drug Development and Formulation

In the context of drug development, non-polar solvents are crucial for the solubilization and processing of lipophilic drug candidates.[11]

Potential Uses:

  • Solubility screening for lipophilic compounds: Determining the solubility of poorly water-soluble drug candidates in a highly non-polar environment.

  • Excipient in non-aqueous formulations: For topical or specialized delivery systems where a high-boiling, non-volatile, and non-polar liquid is required.

  • Extraction and purification: As a solvent for the extraction of non-polar compounds from natural products or reaction mixtures.

Experimental Protocols

General Protocol for Organic Synthesis at High Temperature

This protocol outlines a general procedure for using this compound as a solvent in a high-temperature reaction, such as a Suzuki cross-coupling.

Materials:

  • Reactants (e.g., aryl halide, boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base under an inert atmosphere.

  • Solvent Addition: Add a sufficient volume of this compound to the flask to achieve the desired reactant concentration.

  • Heating: Attach the reflux condenser and place the flask in the heating mantle. Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a lower-boiling point organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the lower-boiling solvent. The product can then be purified from the high-boiling this compound by column chromatography or distillation under high vacuum.

Experimental Workflow for High-Temperature Synthesis

G start Start setup Reaction Setup: - Add reactants, catalyst, and base - Purge with inert gas start->setup add_solvent Add this compound setup->add_solvent heat Heat to desired temperature (e.g., 150 °C) with stirring add_solvent->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor monitor->heat Reaction incomplete workup Cool and perform aqueous work-up monitor->workup Reaction complete purify Purify product (Column chromatography or high-vacuum distillation) workup->purify end End purify->end

Caption: Workflow for a high-temperature organic synthesis reaction.

Protocol for Determining the Solubility of a Drug Candidate

This protocol describes a method to determine the equilibrium solubility of a new chemical entity (NCE) in this compound.

Materials:

  • NCE powder

  • This compound

  • Small vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a suitable analytical instrument

Procedure:

  • Sample Preparation: Add an excess amount of the NCE powder to a vial containing a known volume of this compound.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully take an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (one that is miscible with both the sample and the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample by HPLC or another appropriate method to determine the concentration of the NCE.

  • Calculation: Calculate the solubility of the NCE in this compound based on the measured concentration and the dilution factor.

Decision Pathway for Solvent Selection

G start Define reaction requirements temp High temperature required? start->temp polarity Non-polar reactants/products? temp->polarity Yes volatile_solvent Use standard non-polar solvent (e.g., Toluene, Xylene) temp->volatile_solvent No consider_boc Consider this compound or other high-boiling non-polar solvent polarity->consider_boc Yes polar_solvent Select a suitable polar solvent polarity->polar_solvent No test_solubility Test reactant solubility and perform small-scale reaction consider_boc->test_solubility

Caption: Decision tree for selecting a high-temperature solvent.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for organic solvents in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a chemical fume hood.

  • Fire Safety: Keep away from open flames and sources of ignition. It is expected to be flammable, similar to other hydrocarbons.[12][13]

  • Disposal: Dispose of as hazardous organic waste in accordance with local regulations.

References

Application of (1-Butyloctyl)cyclohexane in Organic Synthesis: An Overview of Potential Uses

Author: BenchChem Technical Support Team. Date: November 2025

(1-Butyloctyl)cyclohexane, with the CAS number 13151-85-4, is a saturated alicyclic hydrocarbon featuring a bulky C12 alkyl substituent. This structure imparts high lipophilicity and a high boiling point, characteristics that could be advantageous in specific synthetic contexts.

Potential Applications in Organic Synthesis

Based on the properties of similar long-chain alkylated cyclohexanes and general principles of organic chemistry, several potential applications for this compound can be postulated:

  • High-Temperature Solvent: Its expected high boiling point and thermal stability could make it a suitable solvent for organic reactions requiring elevated temperatures. The nonpolar nature of the cyclohexane ring and the long alkyl chain would favor the dissolution of nonpolar reactants and reagents.

  • Inert Reaction Medium: The saturated hydrocarbon structure of this compound suggests it would be chemically inert under many reaction conditions, preventing interference with the desired chemical transformation. This is a crucial property for a solvent in sensitive organic syntheses.

  • Hydrophobic Phase in Biphasic Systems: In biphasic catalysis or extraction processes, this compound could serve as the nonpolar phase, facilitating the separation of catalysts or products from a polar phase, often aqueous.

  • Component of Liquid Organic Hydrogen Carriers (LOHCs): Alkyl-substituted cyclohexanes are being investigated as potential LOHCs. These systems involve the reversible hydrogenation and dehydrogenation of aromatic compounds for hydrogen storage. While not a direct application in the synthesis of a target molecule, the underlying chemistry is relevant to catalytic transformations.

General Experimental Considerations (Hypothetical)

Should a researcher consider employing this compound as a solvent, the following general protocol would be a logical starting point. It must be emphasized that this is a generalized procedure and not based on a specific, documented reaction in this solvent.

Table 1: Hypothetical Physical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular FormulaC18H36
Molecular Weight252.48 g/mol
Boiling PointHigh
DensityLess than water
PolarityNonpolar
Solubility in WaterInsoluble
Solubility in Organic SolventsSoluble in common nonpolar solvents
General Protocol for a Hypothetical Reaction in this compound
  • Reagent Preparation: Ensure all reagents and starting materials are compatible with a nonpolar, high-boiling solvent. Materials should be dried if the reaction is sensitive to moisture.

  • Reaction Setup: Assemble a reaction vessel equipped with a condenser, magnetic or mechanical stirrer, and an inert gas inlet (e.g., nitrogen or argon).

  • Solvent Addition: Charge the reaction vessel with the required volume of this compound.

  • Reagent Addition: Add the reactants and any catalysts to the solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product isolation procedure would depend on the nature of the product. Standard techniques such as extraction, distillation, or chromatography could be employed.

Logical Workflow for Solvent Selection

The decision to use a novel solvent like this compound would typically follow a logical progression of evaluating its properties against the requirements of a specific chemical transformation.

Solvent_Selection_Workflow A Define Reaction Requirements (e.g., Temperature, Polarity) B Identify Potential Solvents A->B C Evaluate Physicochemical Properties (Boiling Point, Inertness, etc.) B->C C->B No Match, Re-evaluate D Consider this compound for High Temp, Nonpolar Conditions C->D Match Found E Perform Small-Scale Feasibility Tests D->E E->B Unsuccessful F Optimize Reaction Conditions E->F Successful G Scale-Up Synthesis F->G

Application Notes and Protocols: (1-Butyloctyl)cyclohexane as a Novel Mobile Phase in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of (1-Butyloctyl)cyclohexane as a mobile phase in chromatography is not well-documented in scientific literature. The following application notes and protocols are hypothetical and intended for exploratory purposes. The proposed methodologies are based on the inferred physicochemical properties of this compound and its similarity to other non-polar, high molecular weight hydrocarbons. Researchers should exercise caution and perform thorough validation before adopting this solvent in any chromatographic method.

Introduction

This compound is a saturated alicyclic hydrocarbon with a high molecular weight and low polarity. While not a conventional mobile phase, its properties suggest potential utility in specific chromatographic applications, particularly in normal-phase and non-aqueous reversed-phase chromatography for the separation of highly lipophilic and non-polar compounds. Its high boiling point and low volatility may also be advantageous in specific preparative-scale applications.

Physicochemical Properties (Inferred)

PropertyEstimated Value/CharacteristicRationale/Comments
Chemical Formula C₁₈H₃₆-
Molecular Weight 252.48 g/mol -
Polarity Very LowSaturated hydrocarbon structure.
Viscosity Higher than common non-polar solvents (e.g., hexane, cyclohexane)Viscosity of hydrocarbons increases with chain length.[1][2][3]
UV Cutoff ~200-210 nmSaturated hydrocarbons generally have low UV absorbance.[4][5][6][7][8]
Boiling Point HighExpected to be significantly higher than smaller alkanes and cycloalkanes.
Miscibility Miscible with non-polar solvents (e.g., hexane, toluene). Immiscible with highly polar solvents (e.g., water). Partial miscibility with moderately polar solvents (e.g., isopropanol, ethyl acetate) may be possible.[9][10]"Like dissolves like" principle.[10]

Potential Applications

Based on its inferred properties, this compound could be a valuable mobile phase component in the following areas:

  • Normal-Phase Chromatography (NPC): As a primary non-polar solvent for the separation of lipophilic compounds that are too strongly retained on reversed-phase columns.[11][12][13] It could be particularly useful for separating isomers of non-polar molecules.[14]

  • Non-Aqueous Reversed-Phase Chromatography (NARP): For the analysis of extremely hydrophobic compounds that are insoluble in aqueous mobile phases.[15][16] In NARP, a non-polar mobile phase is used with a non-polar stationary phase (e.g., C18) to separate compounds based on subtle differences in their lipophilicity.[15]

  • Preparative Chromatography: Its low volatility could be beneficial in preparative applications where solvent evaporation during fraction collection is a concern.

Experimental Protocols (Hypothetical)

The following protocols are suggested as a starting point for method development.

Protocol 1: Normal-Phase HPLC for the Separation of Carotenoid Isomers

Objective: To separate a mixture of carotenoid isomers (e.g., α-carotene and β-carotene) using a mobile phase containing this compound.

Instrumentation:

  • HPLC system with a quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase A This compound
Mobile Phase B Isopropanol
Gradient 99:1 (A:B) to 90:10 (A:B) over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 450 nm
Injection Volume 10 µL
Sample Preparation Dissolve carotenoid standards in Mobile Phase A.

Method Development Workflow:

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_solvent Prepare Mobile Phases: A: this compound B: Isopropanol hplc_setup Equilibrate Silica Column with 99:1 (A:B) prep_solvent->hplc_setup prep_sample Prepare Carotenoid Standard Mixture hplc_inject Inject Sample prep_sample->hplc_inject hplc_setup->hplc_inject hplc_run Run Gradient Elution hplc_inject->hplc_run eval_res Evaluate Resolution and Peak Shape hplc_run->eval_res opt_gradient Optimize Gradient Profile eval_res->opt_gradient Poor Resolution opt_flow Adjust Flow Rate eval_res->opt_flow High Backpressure end Final Method eval_res->end Good Separation opt_gradient->hplc_setup opt_flow->hplc_setup

Caption: Workflow for developing a normal-phase HPLC method using this compound.

Protocol 2: Non-Aqueous Reversed-Phase (NARP) HPLC for High Molecular Weight Lipids

Objective: To separate a mixture of high molecular weight, non-polar lipids (e.g., triglycerides with long fatty acid chains) using a non-aqueous mobile phase.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column thermostat

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A This compound
Mobile Phase B Ethyl Acetate
Gradient 100% A to 50:50 (A:B) over 30 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min)
Injection Volume 20 µL
Sample Preparation Dissolve lipid mixture in Mobile Phase A.

Logical Relationship for NARP Method:

cluster_components System Components cluster_principle Separation Principle Analyte Highly Lipophilic Analytes (e.g., Triglycerides) Interaction Differential Partitioning based on Lipophilicity Analyte->Interaction Interacts with StationaryPhase Non-Polar Stationary Phase (e.g., C18) StationaryPhase->Interaction Provides surface for MobilePhase Non-Polar Mobile Phase (this compound-based) MobilePhase->Interaction Mediates Elution Elution by Increasing Solvent Strength (adding Ethyl Acetate) Interaction->Elution Overcome by Separation Separation of Analytes Elution->Separation Leads to

Caption: Principle of non-aqueous reversed-phase separation for lipophilic compounds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is a combustible liquid. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

While this compound is not a standard mobile phase, its inferred properties as a very non-polar and high-boiling solvent suggest it could be a useful tool for specialized chromatographic separations of highly lipophilic compounds. The hypothetical protocols provided here offer a starting point for researchers interested in exploring the potential of this novel mobile phase. Significant method development and validation would be required to establish its utility for any specific application.

References

(1-Butyloctyl)cyclohexane: A Novel Plasticizer for Enhanced Polymer Flexibility

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-POL-2025-01

Introduction

(1-Butyloctyl)cyclohexane is a high-molecular-weight, non-phthalate plasticizer with significant potential for use in a variety of polymer systems. Its saturated cycloaliphatic structure offers excellent thermal stability and compatibility with non-polar polymers, while the long alkyl chain imparts superior flexibility and permanence. This document provides an overview of its application as a plasticizer, including typical performance data and detailed experimental protocols for its evaluation in polymer formulations.

Key Applications

This compound is anticipated to be a highly effective plasticizer for a range of polymers, including:

  • Polyvinyl Chloride (PVC): As a primary or secondary plasticizer to enhance flexibility in applications such as wire and cable insulation, flooring, and automotive interiors.

  • Polyolefins (PE, PP): To improve impact resistance and reduce stiffness in films and molded articles.

  • Thermoplastic Elastomers (TPEs): To modify hardness and improve processability.

  • Rubber Formulations: As a processing aid and extender to improve flexibility and reduce compound viscosity.

Performance Characteristics

The incorporation of this compound into polymer matrices leads to a significant improvement in flexibility and a reduction in the glass transition temperature (Tg). While specific experimental data for this compound is not extensively available in published literature, the following table provides illustrative performance data based on the expected behavior of long-chain alkylcyclohexane plasticizers in a typical flexible PVC formulation.

Table 1: Illustrative Performance of this compound in Flexible PVC

PropertyUnplasticized PVCPVC + 40 phr this compound (Expected)Test Method
Glass Transition Temperature (Tg) 85°C15°CASTM E1356
Hardness (Shore A) >10085ASTM D2240
Tensile Strength (MPa) 5520ASTM D638
Elongation at Break (%) <10350ASTM D638
Volatility (Weight Loss %, 24h @ 100°C) N/A< 0.5ASTM D1203
Migration into Hexane (Weight Loss %) N/A< 2.0ASTM D1239

Note: The data presented in this table is illustrative and based on the expected performance of similar long-chain alkylcyclohexane plasticizers. Actual results may vary depending on the specific formulation and processing conditions.

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of this compound as a plasticizer in a polymer matrix, such as PVC.

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare flexible PVC films with varying concentrations of this compound for subsequent performance testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Molding frame (e.g., 150 mm x 150 mm x 1 mm)

  • Aluminum foil or PTFE sheets

Procedure:

  • Compounding:

    • Pre-mix the PVC resin, thermal stabilizer, and lubricant in a high-speed mixer.

    • Slowly add the desired amount of this compound to the dry blend while mixing until a homogeneous powder is obtained.

  • Milling:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Transfer the compounded PVC powder to the mill and process until a molten sheet is formed.

    • Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure homogeneity.

  • Molding:

    • Cut the milled sheet into pieces that fit within the molding frame.

    • Place the pieces into the molding frame between two sheets of aluminum foil or PTFE.

    • Position the assembly in the hydraulic press preheated to 170-180°C.

    • Apply low pressure for 2-3 minutes to allow the material to flow and fill the mold.

    • Increase the pressure to 10-15 MPa and hold for 5 minutes.

    • Cool the mold under pressure to below 50°C before removing the film.

  • Conditioning:

    • Store the molded films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, in accordance with ASTM D618.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the tensile properties of the polymer.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Die cutter for preparing dumbbell-shaped specimens (e.g., ASTM D638 Type IV)

Procedure:

  • Specimen Preparation:

    • Cut at least five dumbbell-shaped specimens from the conditioned PVC films using the die cutter.

    • Measure the width and thickness of the narrow section of each specimen.

  • Tensile Testing (as per ASTM D638):

    • Set the crosshead speed of the UTM (e.g., 50 mm/min for flexible PVC).

    • Mount a specimen in the grips of the UTM.

    • Attach the extensometer to the gauge length of the specimen.

    • Start the test and record the load and extension data until the specimen breaks.

    • Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.[1][2][3][4][5]

Protocol 3: Determination of Glass Transition Temperature (Tg)

Objective: To measure the effect of this compound on the glass transition temperature of the polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure (as per ASTM E1356): [6]

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.

    • Seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -50°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region.

    • The Tg is determined as the midpoint of the step change in the heat flow curve.[6][7][8]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_process Processing cluster_testing Property Testing A PVC Resin D Compounding (High-Speed Mixer) A->D B This compound B->D C Additives (Stabilizer, Lubricant) C->D E Melt Mixing (Two-Roll Mill) D->E F Film Formation (Compression Molding) E->F G Conditioning (ASTM D618) F->G H Mechanical Testing (ASTM D638) - Tensile Strength - Elongation G->H I Thermal Analysis (ASTM E1356) - Glass Transition (Tg) G->I J Durability Testing - Volatility (ASTM D1203) - Migration (ASTM D1239) G->J

Experimental workflow for evaluating this compound as a plasticizer.

plasticizer_effect cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect on Properties A Addition of This compound to Polymer Matrix B Increased Inter-chain Distance & Reduced Intermolecular Forces A->B physically separates polymer chains C Increased Polymer Chain Mobility B->C allows chains to move more freely D Decreased Glass Transition Temp. (Tg) C->D E Decreased Hardness & Modulus C->E F Increased Flexibility & Elongation C->F G Improved Processability C->G

Logical relationship of plasticizer addition to polymer property changes.

References

Application Notes and Protocols: (1-Butyloctyl)cyclohexane and Related Alkylated Cycloalkanes in High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (1-Butyloctyl)cyclohexane and structurally similar alkylated cycloalkanes as high-performance lubricant base oils. Due to the limited publicly available data on this compound, this document leverages data from closely related and well-studied Multiply Alkylated Cyclopentanes (MACs) to provide representative properties and performance characteristics.

Introduction

Alkylated cycloalkanes are a class of synthetic hydrocarbon fluids that exhibit excellent properties for demanding lubrication applications. Their unique molecular structure, consisting of a central cycloalkane ring with one or more long alkyl side chains, provides a combination of high thermal stability, low volatility, and good viscosity-temperature characteristics. This compound, with its cyclohexane ring and two alkyl chains, is expected to share these advantageous properties, making it a candidate for use in environments requiring long-life and high-reliability lubrication, such as in aerospace mechanisms, vacuum applications, and high-temperature systems.

Physicochemical Properties

The properties of alkylated cycloalkanes are largely determined by the length and branching of the alkyl chains and the nature of the cycloalkane ring. Longer alkyl chains generally lead to higher viscosity, while the cyclic structure contributes to thermal and oxidative stability.

Table 1: Representative Physicochemical Properties of Alkylated Cycloalkane Lubricants (Data based on Multiply Alkylated Cyclopentanes)

PropertyTypical ValueASTM Method
Kinematic Viscosity @ 40°C 25 - 500 cStD445
Kinematic Viscosity @ 100°C 5 - 50 cStD445
Viscosity Index 120 - 160D2270
Pour Point -30 to -55 °CD97
Flash Point > 230 °CD92
Volatility (Noack, % loss) < 1.0 %D5800
Oxidation Stability (RPVOT, min) > 1500 minD2272

Performance Characteristics

Alkylated cycloalkanes are known for their superior performance in several key areas:

  • Thermo-oxidative Stability: The saturated cyclic structure is resistant to oxidation and thermal breakdown at elevated temperatures, leading to longer fluid life and reduced deposit formation.

  • Low Volatility: These fluids exhibit very low vapor pressures, making them suitable for use in high-vacuum environments where outgassing must be minimized.

  • Good Tribological Properties: They form a robust lubricating film under boundary lubrication conditions, providing excellent wear protection.

  • Additive Solubility: Their hydrocarbon nature allows for good solubility of common lubricant additives used to enhance performance characteristics such as anti-wear, anti-corrosion, and extreme pressure properties.

Experimental Protocols

Synthesis of Alkylated Cycloalkanes

A general method for the synthesis of alkylated cycloalkanes involves the Friedel-Crafts alkylation of a cycloalkane with an alkene in the presence of an acid catalyst.

Protocol: Synthesis of this compound (Hypothetical)

  • Reaction Setup: A stirred-glass reactor is charged with cyclohexane and a Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst). The reactor is equipped with a condenser, a temperature probe, and an addition funnel.

  • Alkene Addition: A mixture of 1-butene and 1-octene is slowly added to the reactor at a controlled temperature (typically between 0 and 50 °C). The molar ratio of cyclohexane to alkenes is kept high to favor mono- and di-alkylation.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the starting materials and the formation of the desired product.

  • Work-up: Upon completion, the reaction mixture is quenched with water to deactivate the catalyst. The organic layer is separated, washed with a dilute base solution and then with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The crude product is purified by vacuum distillation to isolate the this compound fraction with the desired viscosity and purity.

Lubricant Performance Evaluation

Standardized ASTM methods are used to evaluate the performance of lubricant base oils.

Protocol: Four-Ball Wear Test (ASTM D4172)

This test method evaluates the anti-wear properties of a lubricant.

  • Apparatus: A four-ball wear tester is used, which consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature.

  • Procedure: a. The test cup is filled with the lubricant sample. b. The test is run for a specified duration (e.g., 60 minutes) at a set temperature (e.g., 75°C), load (e.g., 392 N), and rotational speed (e.g., 1200 rpm). c. After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Data Analysis: The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear performance.

Protocol: Vacuum Thermogravimetric Analysis (TGA) for Volatility

This method determines the volatility of a lubricant in a vacuum.

  • Apparatus: A thermogravimetric analyzer capable of operating under a vacuum.

  • Procedure: a. A small sample of the lubricant is placed in the TGA pan. b. The system is evacuated to a high vacuum (e.g., 10⁻⁵ torr). c. The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The temperature at which a certain percentage of weight loss occurs is used to compare the volatility of different lubricants.

Visualizations

G cluster_structure Molecular Structure cluster_properties Lubricant Properties Cyclohexane_Ring Cyclohexane Ring Thermal_Stability High Thermal Stability Cyclohexane_Ring->Thermal_Stability Contributes to Oxidative_Stability High Oxidative Stability Cyclohexane_Ring->Oxidative_Stability Contributes to Alkyl_Chains Long Alkyl Chains (Butyl & Octyl) Low_Volatility Low Volatility Alkyl_Chains->Low_Volatility Contributes to Good_Viscosity_Index Good Viscosity Index Alkyl_Chains->Good_Viscosity_Index Contributes to Low_Pour_Point Low Pour Point Alkyl_Chains->Low_Pour_Point Contributes to

Caption: Structure-Property Relationship of this compound.

G Start Start: Synthesis of This compound Purification Purification by Vacuum Distillation Start->Purification Physicochemical_Tests Physicochemical Property Testing (Viscosity, Pour Point, etc.) Purification->Physicochemical_Tests Performance_Tests Performance Evaluation (Wear, Oxidation, Volatility) Physicochemical_Tests->Performance_Tests Formulation Formulation with Additives Performance_Tests->Formulation Final_Product Final Lubricant Product Formulation->Final_Product

Caption: Experimental Workflow for Lubricant Development.

Application Note: Suzuki-Miyaura Cross-Coupling Reactions in (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Butyloctyl)cyclohexane is a high-boiling, non-polar solvent with properties that make it a suitable medium for a variety of chemical transformations, particularly those requiring elevated temperatures. Its branched alkyl substituents on a cyclohexane core contribute to a high boiling point, low volatility, and excellent solubility for non-polar reactants and catalysts. These characteristics can be advantageous in reactions where sustained high temperatures are necessary to drive reactions to completion, such as in certain cross-coupling reactions. This application note provides a detailed protocol for a model Suzuki-Miyaura cross-coupling reaction utilizing this compound as the solvent.

Disclaimer: this compound is not a widely documented solvent for chemical reactions. The following physical and safety data are estimated based on structurally similar long-chain alkylated cyclohexanes and should be used with caution. A thorough risk assessment should be conducted before use.

Estimated Physical Properties of this compound:

PropertyEstimated Value
Molecular FormulaC₁₈H₃₆
Molecular Weight252.48 g/mol
Boiling Point> 250 °C
Density~0.85 g/mL
AppearanceColorless to pale yellow liquid
SolubilityInsoluble in water; soluble in common organic solvents

Estimated Safety Information:

  • Hazard Statements: May be harmful if swallowed. May cause skin and eye irritation.

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing vapors.

Model Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] It is a powerful tool in synthetic organic chemistry for the construction of biaryls, vinylarenes, and polyolefins.[3]

Reaction Scheme:

Where Ar and Ar' are aryl groups, X is a halide (e.g., Br, I), and B(OR)₂ is a boronic acid or ester.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid in this compound.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 276 mg)

  • This compound (5 mL)

  • Toluene (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol).

    • Add this compound (5 mL) to the flask.

    • Fit the flask with a reflux condenser.

    • Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 120 °C using a heating mantle or oil bath.

    • Maintain the reaction at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with toluene (10 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxybiphenyl.

Data Presentation

Table 1: Summary of Reaction Parameters and Hypothetical Results for the Synthesis of 4-Methoxybiphenyl.

ParameterValue
Aryl Halide4-Bromoanisole (1.0 mmol)
Boronic AcidPhenylboronic acid (1.2 mmol)
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventThis compound
Temperature120 °C
Reaction Time4 hours
Hypothetical Yield 85-95%

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - 4-Bromoanisole - Phenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ solvent Add this compound reagents->solvent setup Assemble Glassware (Flask, Condenser) solvent->setup purge Purge with Inert Gas setup->purge heat Heat to 120 °C purge->heat react Stir for 4 hours heat->react monitor Monitor by TLC/GC-MS react->monitor cool Cool to Room Temp. monitor->cool dilute Dilute with Toluene cool->dilute wash Aqueous Washes dilute->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 4-Methoxybiphenyl purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_add->pd2_trans Transmetalation bx X-B(OR)₂ pd2_add->bx pd2_trans->pd0 Reductive Elimination ar_ar Ar-Ar' pd2_trans->ar_ar ar_x Ar-X ar_x->pd2_add ar_b Ar'-B(OR)₂ ar_b->pd2_trans base Base base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

Application Note: (1-Butyloctyl)cyclohexane as a Reference Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes by Gas Chromatography-Mass Spectrometry (GC-MS) is critical in research and industrial applications, including drug development, environmental analysis, and quality control. The use of an appropriate reference standard is paramount for achieving reliable results. (1-Butyloctyl)cyclohexane, a high molecular weight saturated hydrocarbon, serves as an excellent internal or external reference standard for the GC-MS analysis of a variety of non-polar to moderately polar compounds. Its chemical inertness, thermal stability, and distinct mass spectral fragmentation pattern make it a suitable candidate for complex matrices.

This document provides a detailed application note and protocol for the use of this compound as a reference standard in GC-MS analysis. Due to the limited availability of specific experimental data for this compound, this note will also refer to data for the closely related compound, n-butylcyclohexane, as a representative example of a C10-alkyl-cyclohexane.

Physicochemical Properties and Rationale for Use

This compound (CAS No. 13151-85-4) is a C18 saturated hydrocarbon. Its long alkyl chain and cyclic moiety result in a high boiling point and a retention time that is typically longer than many common analytes and solvents, making it an ideal internal standard that elutes in a clear region of the chromatogram.

Key Advantages:

  • Chemical Inertness: As a saturated hydrocarbon, it is unreactive and does not interfere with most analytes or derivatization reagents.

  • Thermal Stability: It is stable at typical GC inlet and column temperatures, preventing degradation and ensuring consistent response.

  • Distinct Mass Spectrum: Its fragmentation pattern provides unique ions for quantification, minimizing spectral overlap with other components.

  • Elution in a Clear Chromatographic Region: Its high molecular weight generally ensures it elutes after lower boiling point analytes, reducing the risk of co-elution.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of alkyl-substituted cyclohexanes as reference standards in GC-MS.

Table 1: Physicochemical and GC-MS Data for n-Butylcyclohexane (Representative C10-Alkyl-Cyclohexane)

ParameterValueReference
Molecular Formula C10H20[1]
Molecular Weight 140.27 g/mol [2]
Boiling Point 181.2 °C
Kovats Retention Index (non-polar column) ~1030[3]
Key Mass Spectral Fragments (m/z) 83 (base peak), 55, 69, 41, 97, 140 (M+)[2]

Table 2: Typical GC-MS Operating Parameters for High Molecular Weight Hydrocarbon Analysis

ParameterRecommended Setting
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless or Split (e.g., 50:1)
Injector Temperature 280 °C
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/min
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C, Final Hold: 5 min
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
Quantification Ions (for n-butylcyclohexane) Primary: 83, Secondary: 55, 69

Experimental Protocols

Protocol 1: Preparation of this compound as an Internal Standard Stock Solution
  • Materials:

    • This compound (≥98% purity)

    • High-purity solvent (e.g., hexane, dichloromethane, or a solvent compatible with the sample matrix)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Micropipettes

  • Procedure:

    • Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent, ensuring the solution is thoroughly mixed. This results in a stock solution of 1 mg/mL.

    • Store the stock solution in a tightly sealed vial at 4°C.

Protocol 2: Sample Preparation and Analysis using this compound as an Internal Standard
  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte(s) of interest into clean matrix or solvent.

    • To each calibration standard, add a fixed amount of the this compound internal standard stock solution to achieve a final concentration that is within the linear range of the instrument and provides a strong signal (e.g., 1-10 µg/mL).

  • Sample Preparation:

    • Prepare the unknown sample according to the specific extraction or dilution protocol for the analysis.

    • Prior to the final volume adjustment, spike the sample with the same fixed amount of the this compound internal standard as used in the calibration standards.

  • GC-MS Analysis:

    • Set up the GC-MS instrument according to the parameters outlined in Table 2 or a validated method suitable for the analytes.

    • Inject 1 µL of each calibration standard and sample into the GC-MS system.

    • Acquire the data in full scan mode to confirm the identity of the peaks and in selected ion monitoring (SIM) mode for enhanced sensitivity if required.

  • Data Analysis:

    • Identify the peaks for the analyte(s) and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the characteristic ions for both the analyte(s) and the internal standard.

    • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the unknown sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard Stock Solution prep_cal Prepare Calibration Standards prep_is->prep_cal Spike IS prep_sample Prepare Unknown Sample prep_is->prep_sample Spike IS gcms_analysis GC-MS Analysis prep_cal->gcms_analysis prep_sample->gcms_analysis peak_id Peak Identification & Integration gcms_analysis->peak_id cal_curve Calibration Curve Construction peak_id->cal_curve quant Quantification of Analyte peak_id->quant cal_curve->quant

Caption: Experimental workflow for quantitative GC-MS analysis.

logical_relationship analyte Analyte gc_injection GC Injection analyte->gc_injection is This compound (Internal Standard) is->gc_injection ms_detection MS Detection gc_injection->ms_detection area_ratio Peak Area Ratio (Analyte / IS) ms_detection->area_ratio concentration Analyte Concentration area_ratio->concentration Correlates with

Caption: Logic of internal standard quantification.

Conclusion

This compound is a valuable reference standard for quantitative GC-MS analysis, particularly for non-polar and moderately polar compounds. Its properties ensure it performs reliably as an internal or external standard. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust analytical methods. While specific experimental data for this compound is not widely published, the principles outlined here, along with data from analogous compounds, offer a comprehensive guide for its effective implementation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (1-Butyloctyl)cyclohexane. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially relevant synthesis is a two-step process. The first step involves the Friedel-Crafts alkylation of benzene with a C12 alkene, typically 1-dodecene, to produce the intermediate, (1-Butyloctyl)benzene. The second step is the catalytic hydrogenation of the aromatic ring of (1-Butyloctyl)benzene to yield the final product, this compound.

Q2: Why is the choice of catalyst critical in the Friedel-Crafts alkylation step?

A2: The catalyst choice significantly impacts the yield and selectivity of the alkylation reaction. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but can lead to side reactions such as polyalkylation and carbocation rearrangements.[1] Modern solid acid catalysts, such as zeolites (e.g., H-USY) or certain ionic liquids, can offer improved selectivity to the desired mono-alkylated product and are often reusable, aligning with green chemistry principles.[2][3][4]

Q3: What are the main byproducts in this synthesis and how can they be minimized?

A3: In the alkylation step, the primary byproducts are polycyclohexylbenzenes and isomers of the desired product.[5] Polyalkylation occurs because the alkylated benzene product is more reactive than benzene itself.[1][6] To minimize this, a large excess of benzene is typically used. Isomerization of the alkyl chain can be controlled by careful selection of the catalyst and reaction temperature. In the hydrogenation step, the main impurity is unreacted (1-Butyloctyl)benzene due to incomplete reaction. Ensuring sufficient catalyst loading, hydrogen pressure, and reaction time can minimize this.

Q4: Can this compound be synthesized in a single step?

A4: A one-pot synthesis is possible through a process called hydroalkylation or reductive alkylation.[5][7] In this method, benzene is reacted with cyclohexene (which can be formed in-situ by partial hydrogenation of benzene) in the presence of hydrogen and a bifunctional catalyst.[3][5] However, controlling the selectivity to the desired product can be challenging, and this route is generally less common than the two-step approach for this specific compound.

Troubleshooting Guide

Issue 1: Low Yield in Friedel-Crafts Alkylation Step

Possible Cause Recommended Solution
Catalyst Deactivation Ensure the catalyst is fresh and anhydrous, especially when using Lewis acids like AlCl₃. For reusable solid catalysts, perform regeneration steps (e.g., calcination for zeolites) as per the manufacturer's protocol.
Carbocation Rearrangement The use of 1-dodecene can lead to a mixture of isomers. Using a milder catalyst or lower reaction temperatures can sometimes improve selectivity for the desired kinetic product.
Polyalkylation Increase the molar ratio of benzene to 1-dodecene. A ratio of 5:1 or higher is recommended to favor mono-alkylation.
Insufficient Reaction Time/Temp Monitor the reaction progress using techniques like GC-MS. Optimize the reaction time and temperature based on small-scale trial experiments.

Issue 2: Incomplete Hydrogenation of (1-Butyloctyl)benzene

Possible Cause Recommended Solution
Poor Catalyst Activity Use a highly active hydrogenation catalyst such as Ruthenium-on-carbon (Ru/C) or Platinum dioxide (PtO₂). Ensure the catalyst is not poisoned.[8]
Insufficient Hydrogen Pressure The hydrogenation of an aromatic ring requires significant hydrogen pressure. Ensure your reactor is safely pressurized to the recommended level for your chosen catalyst (typically >500 psi).
Mass Transfer Limitations Ensure vigorous stirring or agitation to facilitate the transport of hydrogen gas to the catalyst surface within the liquid phase.
Presence of Inhibitors Ensure the (1-Butyloctyl)benzene intermediate is purified before hydrogenation to remove any residual alkylation catalyst or byproducts that could act as catalyst poisons.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene

Objective: To synthesize (1-Butyloctyl)benzene.

Materials:

  • Benzene (anhydrous, excess)

  • 1-Dodecene

  • Aluminum Chloride (AlCl₃, anhydrous) or a solid acid catalyst (e.g., H-USY zeolite)

  • Hydrochloric Acid (1M, for workup)

  • Sodium Bicarbonate (saturated solution)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Set up the reaction apparatus under an inert atmosphere and ensure all glassware is dry.

  • To the round-bottom flask, add anhydrous benzene (e.g., 5 molar equivalents).

  • Begin stirring and slowly add the catalyst (e.g., 0.3 equivalents of AlCl₃) at room temperature.

  • Add 1-dodecene (1 molar equivalent) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and maintain for 2-4 hours. Monitor the reaction's progress via TLC or GC.

  • Upon completion, cool the mixture to 0°C and slowly quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via vacuum distillation to isolate (1-Butyloctyl)benzene.

Protocol 2: Hydrogenation of (1-Butyloctyl)benzene

Objective: To synthesize this compound.

Materials:

  • (1-Butyloctyl)benzene (purified)

  • 5% Ruthenium-on-Carbon (Ru/C) catalyst

  • Ethanol or Cyclohexane (solvent)

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • In the vessel of the high-pressure autoclave, dissolve the purified (1-Butyloctyl)benzene in a suitable solvent like ethanol.

  • Carefully add the 5% Ru/C catalyst under an inert atmosphere (typically 1-5% by weight relative to the substrate).

  • Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm / ~735 psi).

  • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120°C).

  • Maintain the reaction under these conditions for 6-12 hours, monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the final product, this compound. Purity can be assessed by GC-MS and NMR.

Process Visualization

SynthesisWorkflow Reactants Benzene + 1-Dodecene Alkylation Step 1: Friedel-Crafts Alkylation Reactants->Alkylation AlCl₃ or Zeolite Intermediate Crude (1-Butyloctyl)benzene Alkylation->Intermediate Purification1 Workup & Vacuum Distillation Intermediate->Purification1 PureIntermediate Purified (1-Butyloctyl)benzene Purification1->PureIntermediate Hydrogenation Step 2: Catalytic Hydrogenation PureIntermediate->Hydrogenation H₂ (g), Ru/C FinalProduct Crude this compound Hydrogenation->FinalProduct Purification2 Catalyst Filtration & Solvent Removal FinalProduct->Purification2 Final Final Product: This compound Purification2->Final

Caption: Workflow for the two-step synthesis of this compound.

References

Technical Support Center: Purification of Crude (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (1-Butyloctyl)cyclohexane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process, presented in a question-and-answer format.

Issue 1: Presence of Multiple Isomers in the Purified Product

Q: My final product shows multiple peaks on GC/MS analysis, suggesting the presence of isomers. How can I separate these?

A: The presence of isomers is a common challenge arising from the synthesis of this compound, which typically involves a Friedel-Crafts alkylation followed by hydrogenation. During the alkylation step, carbocation rearrangements can lead to the formation of various structural isomers of the alkyl chain on the benzene ring. Subsequent hydrogenation can then introduce cis and trans stereoisomers.

Recommended Actions:

  • Fractional Vacuum Distillation: This should be the first step to separate isomers with different boiling points. Due to the high boiling point of this compound, distillation must be performed under vacuum to prevent thermal decomposition. The efficiency of separation will depend on the boiling point differences between the isomers.

  • Preparative Gas Chromatography (Prep-GC): For isomers with very close boiling points, Prep-GC is a highly effective separation technique. It offers high resolution for separating both structural and stereoisomers.

  • Column Chromatography: While challenging for non-polar isomers, column chromatography using silica gel or alumina can sometimes provide separation based on subtle differences in their three-dimensional structure and polarity. A non-polar eluent system, such as hexane or heptane, should be used.

Issue 2: Contamination with Poly-alkylated Byproducts

Q: I have identified impurities with higher molecular weights than my target compound, likely from poly-alkylation. How can these be removed?

A: Poly-alkylation occurs during the Friedel-Crafts reaction when the initial product, (1-Butyloctyl)benzene, reacts further with the alkylating agent. These di- or tri-alkylated byproducts will have significantly higher boiling points than the mono-alkylated product.

Recommended Actions:

  • Fractional Vacuum Distillation: This is the most effective method for removing higher-boiling poly-alkylated byproducts. The desired mono-alkylated product will distill at a lower temperature.

  • Column Chromatography: Poly-alkylated products may have slightly different polarities compared to the mono-alkylated product, allowing for separation on a silica gel or alumina column.

Issue 3: Residual Catalyst in the Final Product

Q: My product is contaminated with residual catalyst from the synthesis steps (e.g., AlCl₃ or Palladium). How can I effectively remove them?

A: Complete removal of catalyst residues is crucial as they can interfere with downstream applications.

Recommended Actions:

  • For Aluminum Chloride (AlCl₃) Residues:

    • Aqueous Wash: Carefully quench the reaction mixture by pouring it over crushed ice. The AlCl₃ will be hydrolyzed and can be removed by washing the organic layer with cold dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Caution: Be aware that emulsions can form during the aqueous wash. If this occurs, adding a small amount of a saturated salt solution can help to break the emulsion.

  • For Palladium on Carbon (Pd/C) Residues:

    • Filtration: After the hydrogenation reaction, the Pd/C catalyst can be removed by filtering the reaction mixture through a pad of Celite®. Ensure the Celite pad is sufficiently thick to trap all the fine catalyst particles. The filtration should be performed under an inert atmosphere as the catalyst can be pyrophoric.[1][2][3]

Issue 4: Presence of Unreacted Starting Materials

Q: My purified product contains unreacted benzene, dodecene, or (1-Butyloctyl)benzene. How can I remove these?

A: The presence of starting materials indicates incomplete reactions. These can typically be removed based on their different physical properties.

Recommended Actions:

  • Distillation: Unreacted benzene and dodecene have significantly lower boiling points than this compound and can be removed by simple or fractional distillation.

  • Fractional Vacuum Distillation: (1-Butyloctyl)benzene, the intermediate before hydrogenation, has a boiling point close to the final product. Careful fractional vacuum distillation is required for separation.

  • Column Chromatography: The aromatic intermediate, (1-Butyloctyl)benzene, is slightly more polar than the saturated final product. This difference in polarity can be exploited for separation using column chromatography on silica gel with a non-polar eluent.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound and its common impurities?

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound (n-dodecylcyclohexane) C₁₈H₃₆252.48~315[4][5][6][7]
(1-Butyloctyl)benzene (n-dodecylbenzene)C₁₈H₃₀246.43~328[8][9]
BenzeneC₆H₆78.1180.1
1-DodeceneC₁₂H₂₄168.32213
Di-dodecylcyclohexane (example)C₃₀H₆₀420.8>350 (est.)

Q2: What is a general purification protocol for crude this compound?

A2: A general multi-step purification protocol is recommended:

  • Work-up:

    • If an AlCl₃ catalyst was used, quench the reaction mixture with ice and perform aqueous washes as described in the troubleshooting guide.

    • If a Pd/C catalyst was used, filter it off through Celite.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.

  • Initial Distillation:

    • Perform a simple distillation to remove low-boiling starting materials like benzene and dodecene.

  • Fractional Vacuum Distillation:

    • Perform a fractional distillation under vacuum to separate the desired this compound from the higher-boiling poly-alkylated byproducts and the unreacted aromatic intermediate, (1-Butyloctyl)benzene.

  • Chromatographic Polishing (if necessary):

    • If isomers are still present, use preparative GC for high-purity separation.

    • Alternatively, column chromatography on silica gel with a non-polar eluent can be attempted to remove any remaining polar impurities or separate isomers.

Q3: How can I monitor the purity of my fractions during purification?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique to monitor the purity of your fractions. It will allow you to identify the different components (isomers, byproducts, starting materials) based on their mass spectra and retention times. Thin Layer Chromatography (TLC) can also be used as a quick check for the presence of more polar impurities, although it is less effective for separating non-polar isomers.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Reaction Mixture workup Aqueous Work-up / Catalyst Filtration crude->workup distillation1 Simple Distillation workup->distillation1 low_boiling Low-Boiling Impurities (Benzene, Dodecene) distillation1->low_boiling Remove distillation2 Fractional Vacuum Distillation distillation1->distillation2 high_boiling High-Boiling Impurities (Poly-alkylated products) distillation2->high_boiling Remove isomers Isomeric Mixture distillation2->isomers prep_gc Preparative GC isomers->prep_gc If necessary pure_product Pure this compound isomers->pure_product If purity is acceptable prep_gc->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Impurity Identification start Analyze product by GC-MS check_mw Impurity MW > Product? start->check_mw check_bp Impurity BP < Product? check_mw->check_bp No action_poly Action: Fractional Vacuum Distillation check_mw->action_poly Yes (Poly-alkylation) check_isomers Multiple peaks with same MW? check_bp->check_isomers No action_sm Action: Simple/Fractional Distillation check_bp->action_sm Yes (Starting Materials) action_isomers Action: Preparative GC or High-Efficiency Distillation check_isomers->action_isomers Yes (Isomers) end Pure Product check_isomers->end No

References

Technical Support Center: Overcoming Solubility Challenges with (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with (1-Butyloctyl)cyclohexane. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter when working with this compound.

Q1: I am unable to dissolve this compound in my aqueous buffer for a biological assay. What should I do?

A1: this compound is a highly nonpolar aliphatic hydrocarbon. Due to its chemical structure, it is expected to have extremely low solubility in water and aqueous buffers. Direct dissolution is unlikely to be successful.

To incorporate it into an aqueous system, you will need to use a solubilization technique. The recommended approach is to first dissolve the compound in a small amount of a water-miscible organic co-solvent before adding it to your aqueous buffer.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

Protocol Outline:

  • Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serially dilute this stock solution with the same co-solvent to create working stocks.

  • Add a small volume of the co-solvent stock solution to your aqueous buffer to achieve the desired final concentration of this compound. Ensure the final concentration of the co-solvent is low enough to not affect your experiment (typically ≤1%).

Q2: My compound precipitates out of solution when I add the co-solvent stock to my aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to an aqueous buffer is a common issue with highly hydrophobic compounds. This indicates that the compound's solubility limit in the final aqueous/co-solvent mixture has been exceeded.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.5% to 1% or 2%) can help maintain solubility. Always run a vehicle control to ensure the co-solvent at that concentration does not interfere with your assay.

  • Use a Different Co-solvent: Some co-solvents may be more effective than others. If you are using DMSO, consider trying DMF or ethanol.

  • Utilize Surfactants: The addition of a non-ionic surfactant can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase. Common surfactants include Tween® 20, Tween® 80, and Pluronic® F-68. A typical starting concentration is 0.01% to 0.1% (w/v) in your final buffer.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions. Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

Q3: What are the best organic solvents for dissolving this compound for non-aqueous applications?

A3: For applications that do not require an aqueous environment, this compound should be readily soluble in a variety of nonpolar organic solvents. The principle of "like dissolves like" applies here.

Solvent Selection Guide for Nonpolar Compounds

Solvent ClassExamplesExpected Solubility of this compoundNotes
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighExcellent choice for dissolving nonpolar compounds.
Aromatic Hydrocarbons Toluene, XyleneHighGood alternative to aliphatic hydrocarbons.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighUse with caution due to potential reactivity and toxicity.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateTHF is a more polar ether and may have slightly lower solvating power for this compound compared to diethyl ether.
Polar Aprotic Solvents Acetone, AcetonitrileLow to Very LowGenerally not recommended.
Polar Protic Solvents Methanol, Ethanol, WaterInsolubleNot suitable for dissolving this compound.

Experimental Protocols

Below are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Preparation of a Co-solvent Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh out a precise amount of this compound (e.g., 10 mg) and place it into a clean, dry microcentrifuge tube or glass vial.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO).

  • Cap the tube/vial securely.

  • Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles are present, continue vortexing or gently warm.

  • Store the stock solution at an appropriate temperature (typically -20°C) in a tightly sealed container to prevent water absorption by the DMSO.

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until the cyclodextrin is fully dissolved.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Seal the container and stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, allow the solution to stand to let any undissolved compound settle.

  • Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved this compound. The filtrate will contain the solubilized complex.

  • The concentration of the solubilized compound can be determined using an appropriate analytical method (e.g., GC-MS or LC-MS after extraction).

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Need to dissolve This compound dissolve_aqueous Is an aqueous solution required? start->dissolve_aqueous dissolve_organic Dissolve in nonpolar organic solvent (e.g., Hexane, Toluene) dissolve_aqueous->dissolve_organic No co_solvent Use a co-solvent (e.g., DMSO, DMF) dissolve_aqueous->co_solvent Yes success_organic Success dissolve_organic->success_organic precipitates Does the compound precipitate? co_solvent->precipitates decrease_conc Decrease final concentration precipitates->decrease_conc Yes success_aqueous Success precipitates->success_aqueous No decrease_conc->precipitates Re-evaluate increase_cosolvent Increase co-solvent % decrease_conc->increase_cosolvent failure Consider alternative formulation strategy decrease_conc->failure increase_cosolvent->precipitates Re-evaluate add_surfactant Add a surfactant (e.g., Tween 20) increase_cosolvent->add_surfactant increase_cosolvent->failure add_surfactant->precipitates Re-evaluate use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) add_surfactant->use_cyclodextrin add_surfactant->failure use_cyclodextrin->precipitates Re-evaluate use_cyclodextrin->failure Solubility_Enhancement_Pathway cluster_approaches Solubilization Approaches compound This compound (Poorly water-soluble) co_solvency Co-solvency (DMSO, Ethanol) compound->co_solvency Dissolve in organic solvent micellar Micellar Solubilization (Surfactants) compound->micellar Encapsulate in micelles complexation Inclusion Complexation (Cyclodextrins) compound->complexation Form inclusion complex aqueous_solution Homogeneous Aqueous Solution co_solvency->aqueous_solution Dilute in aqueous buffer micellar->aqueous_solution Disperse in aqueous phase complexation->aqueous_solution Dissolve complex in water

Technical Support Center: Optimizing Reactions Involving (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Butyloctyl)cyclohexane and its synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and logical two-step synthetic pathway for this compound involves:

  • Friedel-Crafts Alkylation: Benzene is alkylated with a 12-carbon alkene, such as 1-dodecene, in the presence of an acid catalyst to form (1-Butyloctyl)benzene. This reaction is a classic example of electrophilic aromatic substitution.[1][2]

  • Catalytic Hydrogenation: The aromatic ring of the resulting (1-Butyloctyl)benzene is then saturated via catalytic hydrogenation to yield the final product, this compound.[3][4]

A diagram of this synthetic pathway is provided below.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Catalytic Hydrogenation Benzene Benzene Intermediate (1-Butyloctyl)benzene Benzene->Intermediate Alkylation Dodecene 1-Dodecene Dodecene->Intermediate Catalyst1 Acid Catalyst (e.g., AlCl3, HF, Zeolite) Catalyst1->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrogenation Hydrogen H2 Hydrogen->FinalProduct Catalyst2 Metal Catalyst (e.g., Ni, Rh/C) Catalyst2->FinalProduct

Caption: Synthetic pathway for this compound.

Q2: What are the key safety precautions when performing a Friedel-Crafts alkylation?

A2: Friedel-Crafts alkylation involves hazardous materials and requires strict safety protocols. Key precautions include:

  • Handling of Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are corrosive and react violently with moisture. They should be handled in a dry environment, preferably in a glove box or under an inert atmosphere.[5][6]

  • Use of Hydrogen Fluoride (HF): If HF is used as a catalyst, extreme caution is necessary as it is highly corrosive and toxic.[7] All procedures should be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and aprons.

  • Solvent and Reagent Handling: Benzene is a known carcinogen and should be handled with care in a well-ventilated fume hood. Alkylating agents can also be toxic and flammable.

  • Reaction Quenching: The reaction mixture should be quenched carefully, typically by slowly adding it to ice-water, to decompose the catalyst in a controlled manner.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Alkylation of Benzene with 1-Dodecene

Q: I am experiencing a low yield of (1-Butyloctyl)benzene during the Friedel-Crafts alkylation step. What are the potential causes and how can I optimize the reaction?

A: Low yield in Friedel-Crafts alkylation is a common issue that can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

G Start Low Yield in Alkylation Catalyst Is the catalyst active and appropriate? Start->Catalyst Conditions Are the reaction conditions optimal? Catalyst->Conditions Yes Sol_Catalyst Solution: - Use fresh, anhydrous catalyst. - Consider alternative catalysts (zeolites, solid acids). Catalyst->Sol_Catalyst No SideReactions Are side reactions occurring? Conditions->SideReactions Yes Sol_Conditions Solution: - Optimize temperature. - Adjust benzene-to-alkene ratio. - Increase reaction time. Conditions->Sol_Conditions No Purification Is the purification method effective? SideReactions->Purification Yes Sol_SideReactions Solution: - Lower temperature. - Use a large excess of benzene to minimize polyalkylation. - Choose a catalyst less prone to carbocation rearrangement. SideReactions->Sol_SideReactions No Sol_Purification Solution: - Employ fractional distillation. - Use column chromatography for high purity. Purification->Sol_Purification No

Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.

Potential Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: Lewis acid catalysts like AlCl₃ are sensitive to moisture. Contamination with water can deactivate the catalyst.

    • Solution: Ensure the catalyst is anhydrous and handled under an inert atmosphere. Use freshly opened or properly stored catalyst. Consider using more robust solid acid catalysts like zeolites or ion-exchanged bentonite.[8]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature and reactant molar ratio can significantly impact the yield.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions.[9] A large excess of benzene is often used to favor mono-alkylation over polyalkylation.[10]

  • Side Reactions:

    • Cause: Several side reactions can reduce the yield of the desired product:

      • Polyalkylation: The alkylated product is more reactive than benzene, leading to the formation of di- and tri-alkylated benzenes.[11][12]

      • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of isomers.[10][11][13]

      • Olefin Polymerization: The alkene can polymerize under acidic conditions.

    • Solution: To minimize polyalkylation, use a significant excess of benzene.[10] To reduce carbocation rearrangement, consider using a milder catalyst or a different synthetic approach like Friedel-Crafts acylation followed by reduction, although this is a longer process.[13]

Data Presentation: Comparison of Catalysts for Benzene Alkylation with Long-Chain Olefins

Catalyst TypeTypical Reaction Temperature (°C)Key AdvantagesPotential Drawbacks
Aluminum Chloride (AlCl₃) 20 - 70High activity.Sensitive to moisture, can cause significant side reactions, corrosive.[1][11]
Hydrogen Fluoride (HF) 40 - 80Stable, few side reactions, easy to separate from product.Highly toxic and corrosive.[5][7]
Zeolites (e.g., HY, H-Beta) 150 - 220Reusable, environmentally friendly, can offer shape selectivity.May require higher temperatures, potential for deactivation.[14][15]
Solid Acids (e.g., Trifluoromethanesulfonic acid, Supported HPAs) 80 - 250High activity, can be reusable, less corrosive than traditional Lewis acids.Can be expensive, potential for leaching.[7][9]
Issue 2: Incomplete Hydrogenation of (1-Butyloctyl)benzene

Q: My hydrogenation of (1-Butyloctyl)benzene is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction temperature.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Cause: The catalyst (e.g., Nickel, Rhodium on carbon) can be poisoned by impurities in the substrate or solvent. Sintering of the metal particles at high temperatures can also reduce its activity.

    • Solution: Ensure the (1-Butyloctyl)benzene starting material is purified before hydrogenation to remove any residual alkylation catalyst or byproducts. Use a fresh, high-quality hydrogenation catalyst.

  • Insufficient Hydrogen Pressure and Temperature:

    • Cause: The hydrogenation of an aromatic ring is an equilibrium process that is favored by high hydrogen pressure and can be influenced by temperature.

    • Solution: Increase the hydrogen pressure within the safe limits of your reactor. Optimize the reaction temperature; while higher temperatures increase the reaction rate, excessively high temperatures can be thermodynamically unfavorable for this exothermic reaction.[3]

Data Presentation: Typical Conditions for Benzene and Alkylbenzene Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Key Characteristics
Nickel-based 150 - 2501.0 - 5.0Widely used industrially, cost-effective, requires higher temperatures and pressures.[3]
Rhodium on Carbon (Rh/C) 70 - 1000.5 - 4.0High activity at lower temperatures and pressures.[16]
Ruthenium-based 100 - 1503.0 - 5.0Can offer high selectivity in certain applications.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene using AlCl₃
  • Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl). Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Charging Reactants: Charge the flask with anhydrous benzene (e.g., 10 molar equivalents) and cool it in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (e.g., 1.1 equivalents relative to the alkene) to the stirred benzene.

  • Alkene Addition: Add 1-dodecene (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene and solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude (1-Butyloctyl)benzene by vacuum distillation.[17]

Protocol 2: Catalytic Hydrogenation of (1-Butyloctyl)benzene
  • Preparation: To a high-pressure autoclave (e.g., a Parr hydrogenator), add the purified (1-Butyloctyl)benzene, a suitable solvent (e.g., ethanol or isopropanol), and the hydrogenation catalyst (e.g., 5% Rhodium on carbon, 1-5 wt% relative to the substrate).[16]

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa). Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.[18]

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite with the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. If necessary, purify the product by vacuum distillation.

References

Preventing side reactions in (1-Butyloctyl)cyclohexane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (1-Butyloctyl)cyclohexane. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common routes: Friedel-Crafts alkylation and subsequent hydrogenation, or direct alkylation of cyclohexane.

Route 1: Friedel-Crafts Alkylation of Benzene followed by Hydrogenation

Question 1: My Friedel-Crafts alkylation of benzene with a C12 precursor is resulting in a mixture of isomers, not the desired (1-Butyloctyl)benzene. What is causing this and how can I prevent it?

Answer: This is likely due to carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation.[1][2][3][4][5] The initial carbocation formed from your C12 alkyl halide or alcohol can rearrange to a more stable secondary or tertiary carbocation before alkylating the benzene ring, leading to a mixture of products.

Troubleshooting Steps:

  • Use a different precursor: Instead of a primary alkyl halide (e.g., 1-chlorododecane), consider using a precursor that forms a more stable initial carbocation at the desired position, if possible. However, for a linear chain, this is often unavoidable.

  • Friedel-Crafts Acylation: A more robust solution is to perform a Friedel-Crafts acylation followed by a reduction.[2][5][6] Acylium ions are resonance-stabilized and do not undergo rearrangement.[2][6] You can react benzene with dodecanoyl chloride in the presence of a Lewis acid like AlCl₃ to form dodecanoylbenzene. The resulting ketone can then be reduced to the desired (1-Butyloctyl)benzene using a method like the Clemmensen or Wolff-Kishner reduction.

  • Milder Lewis Acid: In some cases, using a milder Lewis acid catalyst can reduce the extent of carbocation rearrangement, although this may also decrease the overall reaction rate.

Question 2: I am observing significant amounts of di- and tri-alkylated benzene products in my Friedel-Crafts reaction. How can I favor mono-alkylation?

Answer: The formation of multiple alkylation products, known as polyalkylation, is another common issue in Friedel-Crafts alkylation.[2][3][4][7][8] This occurs because the initial alkylation product, (1-Butyloctyl)benzene, is more reactive than benzene itself, making it susceptible to further alkylation.

Troubleshooting Steps:

  • Excess Benzene: The most effective way to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene).[2][3][7][9] This increases the probability that the electrophile will react with a molecule of benzene rather than the already alkylated product. A molar ratio of 5:1 to 10:1 (benzene:alkylating agent) is often recommended.

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of polyalkylation, although this may also impact the overall yield.

Question 3: During the hydrogenation of (1-Butyloctyl)benzene to this compound, I am getting incomplete reduction and end up with cyclohexene or cyclohexadiene intermediates. How can I ensure complete saturation of the aromatic ring?

Answer: The hydrogenation of benzene and its derivatives requires forcing conditions due to the stability of the aromatic ring.[10][11][12] Incomplete hydrogenation is often a result of insufficiently harsh conditions or an inappropriate catalyst.

Troubleshooting Steps:

  • Increase Hydrogen Pressure and Temperature: Ensure your reaction is running at a sufficiently high hydrogen pressure (e.g., >100 atm) and temperature (e.g., >150 °C).[10]

  • Catalyst Selection: While various catalysts can be used (e.g., Ni, Pt, Pd), Rhodium and Ruthenium catalysts are often highly effective for aromatic ring hydrogenation.[13][14][15] Ensure your catalyst is active and has not been poisoned.

  • Reaction Time: Allow for a sufficient reaction time to ensure complete conversion to the cyclohexane derivative.

  • Solvent: The choice of solvent can sometimes influence the reaction. Acetic acid can be a good solvent for this type of hydrogenation as it can help maintain catalyst activity.[15]

Route 2: Direct Alkylation of Cyclohexane

Question 4: I am attempting to directly alkylate cyclohexane, but the reaction is not proceeding or giving very low yields. What are the challenges with this approach?

Answer: Direct alkylation of an alkane like cyclohexane is significantly more challenging than the electrophilic substitution of an aromatic ring. The C-H bonds in cyclohexane are strong and not readily activated for this type of reaction. While some methods exist for C-H activation, they are often not as straightforward as Friedel-Crafts chemistry. For the synthesis of this compound, the two-step approach of Friedel-Crafts alkylation/acylation followed by hydrogenation is generally a more reliable and higher-yielding strategy.

Data Presentation

Table 1: Troubleshooting Summary for Friedel-Crafts Alkylation Side Reactions

Side ReactionCausePreventative MeasuresExpected Outcome
Carbocation Rearrangement Formation of a less stable primary carbocation that rearranges to a more stable secondary or tertiary carbocation.[1][2][3][4][5]Use Friedel-Crafts acylation followed by reduction.[2][5][6]Formation of a single, unrearranged product.
Polyalkylation The mono-alkylated product is more reactive than the starting benzene.[2][3][4][7][8]Use a large excess of benzene (5-10 fold molar excess).[2][3][7][9]Increased yield of the mono-alkylated product.
Deactivation of Catalyst Presence of strongly deactivating groups on the aromatic ring or basic functional groups that complex with the Lewis acid.[7][9][16]Ensure the starting aromatic compound is not strongly deactivated.The reaction proceeds as expected.

Table 2: Troubleshooting Summary for Hydrogenation Side Reactions

Side ReactionCausePreventative MeasuresExpected Outcome
Incomplete Hydrogenation Insufficiently harsh reaction conditions (temperature, pressure) or inactive catalyst.[10][11][12]Increase hydrogen pressure and temperature; use a highly active catalyst (e.g., Rh, Ru).[13][14][15]Complete saturation of the aromatic ring to form the cyclohexane derivative.
Side Chain Reactions Under certain conditions, catalytic hydrogenation can lead to cleavage of bonds on the alkyl side chain.[17]Use a catalyst and conditions known to be selective for aromatic ring hydrogenation (e.g., Rhodium on carbon).[15]Preservation of the (1-Butyloctyl) side chain.

Experimental Protocols

Protocol 1: Synthesis of (1-Butyloctyl)benzene via Friedel-Crafts Acylation and Reduction

Step A: Friedel-Crafts Acylation

  • To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry benzene (5-10 eq) under a nitrogen atmosphere, slowly add dodecanoyl chloride (1.0 eq) at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude dodecanoylbenzene.

  • Purify the crude product by vacuum distillation or column chromatography.

Step B: Clemmensen Reduction

  • To a flask containing amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), add concentrated hydrochloric acid, ethanol, and the dodecanoylbenzene from Step A.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or GC.

  • After cooling, decant the liquid from the remaining zinc.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to yield crude (1-Butyloctyl)benzene.

  • Purify by vacuum distillation.

Protocol 2: Hydrogenation of (1-Butyloctyl)benzene

  • In a high-pressure autoclave, dissolve (1-Butyloctyl)benzene in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon, 5-10 wt%).

  • Seal the autoclave and purge with nitrogen, then with hydrogen.

  • Pressurize the autoclave with hydrogen to 100-150 atm.

  • Heat the mixture to 150-200 °C with vigorous stirring.

  • Monitor the reaction progress by GC by taking aliquots at regular intervals.

  • Once the reaction is complete (disappearance of the starting material), cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify by vacuum distillation.

Mandatory Visualization

Friedel_Crafts_Troubleshooting Start Start Synthesis: Friedel-Crafts Alkylation Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis SideProducts Side Products Detected? Analysis->SideProducts DesiredProduct Desired Product: (1-Butyloctyl)benzene SideProducts->DesiredProduct No Isomers Mixture of Isomers? SideProducts->Isomers Yes Polyalkylation Poly-alkylated Products? Isomers->Polyalkylation No TroubleshootRearrangement Troubleshoot: Carbocation Rearrangement Isomers->TroubleshootRearrangement Yes Polyalkylation->DesiredProduct No, but other issues TroubleshootPolyalkylation Troubleshoot: Polyalkylation Polyalkylation->TroubleshootPolyalkylation Yes SolutionRearrangement Solution: Use Friedel-Crafts Acylation + Reduction TroubleshootRearrangement->SolutionRearrangement SolutionPolyalkylation Solution: Increase Benzene Excess TroubleshootPolyalkylation->SolutionPolyalkylation Optimize Optimize Reaction SolutionRearrangement->Optimize SolutionPolyalkylation->Optimize

Caption: Troubleshooting workflow for Friedel-Crafts alkylation side reactions.

Hydrogenation_Pathway cluster_conditions Reaction Conditions Harsh Harsh Conditions (High P, High T, Active Catalyst) DesiredProduct This compound Harsh->DesiredProduct Mild Mild Conditions (Low P, Low T, Inactive Catalyst) SideProduct Incomplete Hydrogenation Products (Cyclohexenes, Cyclohexadienes) Mild->SideProduct Start (1-Butyloctyl)benzene Start->DesiredProduct + 3H₂ Start->SideProduct + H₂ / + 2H₂

Caption: Reaction pathways in the hydrogenation of (1-Butyloctyl)benzene.

References

(1-Butyloctyl)cyclohexane stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct stability and storage data for (1-Butyloctyl)cyclohexane are not extensively available in published literature. The information provided herein is based on the chemical properties of its core structure—a substituted cyclohexane with a long alkyl chain—and data from analogous compounds. These guidelines are intended to support researchers, scientists, and drug development professionals in the safe handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are:

  • Oxidative Instability: Like other alkyl-substituted cyclohexanes, it is susceptible to autoxidation in the presence of air (oxygen), especially when exposed to light or heat. This process can lead to the formation of hydroperoxides.[1][2]

  • Peroxide Formation: The tertiary hydrogens on the cyclohexane ring and the alkyl chain are potential sites for radical abstraction, initiating a chain reaction that forms peroxides. Peroxides can be unstable and potentially explosive, especially upon concentration (e.g., through evaporation or distillation).[1][2][3]

  • Thermal Decomposition: At elevated temperatures, the C-C bonds within the molecule can break, leading to fragmentation. The initial decomposition of cyclohexane, for instance, involves the formation of a 1,6-hexyl diradical.[4]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent contact with oxygen.[5][6]

  • Cool and Dark Place: Keep the container in a cool, dark, and well-ventilated area, away from heat and direct sunlight, which can catalyze peroxide formation.[5][6][7] Recommended storage temperatures are typically between 15–25 °C.[8]

  • Tightly Sealed Container: Use a tightly sealed container made of an appropriate material (e.g., amber glass) to prevent air ingress and light exposure.[5] For air-sensitive reagents, specialized packaging like Sure/Seal™ bottles is recommended.[9][10]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may not always be visually apparent. However, signs of potential degradation include:

  • Discoloration: A change from a colorless liquid to a yellowish tint can indicate oxidation.

  • Formation of Precipitates: The presence of crystals or wisp-like structures could indicate the formation of peroxides.[7]

  • Changes in Viscosity: Polymerization or other degradation processes can alter the viscosity of the liquid.

  • Analytical Confirmation: The most reliable way to assess degradation is through analytical methods such as peroxide testing, Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products, or Fourier Transform Infrared (FTIR) spectroscopy to detect carbonyl groups indicative of oxidation.[11][12][13]

Q4: Is it necessary to add inhibitors to this compound during storage?

A4: For long-term storage, the addition of an inhibitor like butylated hydroxytoluene (BHT) can be beneficial to scavenge oxygen and prevent peroxide formation.[2] However, if the compound is to be used in experiments where an inhibitor might interfere, it is better to store it under an inert atmosphere and monitor for peroxide formation regularly. Distillation will remove non-volatile inhibitors.[2]

Troubleshooting Guide

Problem 1: I observe unexpected peaks in my GC-MS analysis of a reaction involving this compound.

  • Possible Cause: The this compound may have degraded, introducing impurities into your reaction.

  • Troubleshooting Steps:

    • Analyze a fresh sample: Run a GC-MS analysis on a fresh, unopened sample of this compound to establish a reference chromatogram.

    • Test for Peroxides: Check your stored sample for the presence of peroxides using one of the methods described in the Experimental Protocols section.

    • Identify Degradation Products: Compare the chromatogram of your stored sample with the reference. Common degradation products of alkylated hydrocarbons can include smaller alkanes and cycloalkanes, as well as oxidized species like alcohols, ketones, and carboxylic acids.[12][14]

    • Purify if Necessary: If degradation is confirmed, consider purifying the this compound by passing it through a column of activated alumina or silica gel to remove polar impurities and peroxides.

Problem 2: My experiment, which is sensitive to oxidizing agents, is failing when I use this compound as a solvent.

  • Possible Cause: The solvent likely contains peroxides, which are oxidizing agents.

  • Troubleshooting Steps:

    • Immediate Peroxide Test: Test the solvent for peroxides immediately. A positive test confirms the presence of oxidizing contaminants.

    • Use a Fresh, Inhibitor-Free Sample: For sensitive applications, it is best to use a freshly opened bottle of high-purity, inhibitor-free this compound.

    • Deperoxidation: If a fresh sample is unavailable, the solvent can be deperoxidized. A common method is to pass it through a column of activated alumina. Caution: Never distill a solvent that contains a high concentration of peroxides, as this can lead to an explosion.

Problem 3: I noticed a crystalline deposit around the cap of my stored this compound container.

  • Possible Cause: This could be a sign of significant peroxide formation, and the crystals may be shock-sensitive.[2]

  • Action: DO NOT ATTEMPT TO OPEN THE CONTAINER. Moving or attempting to force open a container with visible peroxide crystals can be extremely dangerous. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[6]

Quantitative Data

Due to the lack of specific data for this compound, the following table presents data for related alkylcyclohexanes to provide a comparative reference.

Table 1: Physical and Thermodynamic Properties of Selected Alkylcyclohexanes

PropertyMethylcyclohexaneEthylcyclohexanen-Butylcyclohexane
CAS Number 108-87-21678-91-71678-93-9[15]
Molecular Formula C₇H₁₄C₈H₁₆C₁₀H₂₀[15]
Molecular Weight ( g/mol ) 98.19112.21140.27[15]
Boiling Point (°C) 100.9131.8181
Melting Point (°C) -126.6-111.3-75
Glass Transition Temp. (K) N/A (crystallizes easily)~105~120
ΔHvaporization (kJ/mol) 35.439.546.9

Data compiled from various sources, including NIST WebBook and other thermodynamic studies.[16]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

This protocol describes two common methods for detecting peroxides in organic solvents.[1]

Method A: Potassium Iodide (KI) Test

  • Preparation: In a clean, dry test tube, add 1 mL of the this compound sample.

  • Reagent Addition: Add 1 mL of glacial acetic acid containing approximately 0.1 g of dissolved sodium iodide or potassium iodide.[1]

  • Observation: Gently mix the solution. A yellow color indicates the formation of iodine and a low concentration of peroxides. A brown color suggests a high peroxide concentration.[1]

  • Increased Sensitivity (Optional): For a more sensitive test, add one drop of a saturated aqueous starch solution. The formation of a dark blue complex indicates the presence of peroxides.[1]

Method B: Peroxide Test Strips

  • Selection: Use commercially available peroxide test strips that are suitable for organic solvents (e.g., Quantofix®).[1][17]

  • Procedure: Dip the test strip into the this compound for 1-2 seconds.

  • Reaction: Remove the strip and allow the solvent to evaporate. For some strips, it may be necessary to then moisten the test pad with a drop of deionized water.[1]

  • Reading: Compare the color of the test pad to the color chart provided with the strips to determine the semi-quantitative concentration of peroxides. A concentration above 100 ppm is generally considered hazardous.[1]

Protocol 2: Purity and Degradation Analysis by GC-MS

  • Sample Preparation:

    • Prepare a reference sample by diluting a fresh, unopened sample of this compound in a high-purity solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

    • Prepare the test sample by diluting the stored this compound to the same concentration.

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for hydrocarbon analysis.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan from m/z 40 to 400.

  • Analysis:

    • Inject the reference sample to obtain a clean chromatogram and mass spectrum of pure this compound.

    • Inject the test sample.

    • Compare the chromatograms. New peaks in the test sample indicate impurities or degradation products.[12][14]

    • Identify the degradation products by interpreting their mass spectra and comparing them to a spectral library (e.g., NIST).

Protocol 3: Monitoring Oxidation by FTIR Spectroscopy

  • Background: Obtain a background spectrum of the empty FTIR sample compartment.

  • Reference Spectrum: Analyze a fresh, unopened sample of this compound to obtain a reference spectrum.

  • Sample Analysis: Analyze the stored sample under the same conditions.

  • Data Interpretation:

    • Subtract the reference spectrum from the sample spectrum.

    • Look for the appearance of a broad peak in the carbonyl (C=O) region (approximately 1670-1800 cm⁻¹). The presence of this peak is a direct indication of oxidation products.[11][13]

    • The appearance of a broad absorbance in the hydroxyl (-OH) region (approximately 3200-3600 cm⁻¹) can indicate the formation of hydroperoxides or alcohols.

Visualizations

Troubleshooting_Workflow start Experimental Anomaly Observed check_purity Is the purity of this compound suspect? start->check_purity peroxide_test Perform Peroxide Test check_purity->peroxide_test Yes other_causes Investigate Other Experimental Causes check_purity->other_causes No peroxide_positive Peroxides Detected? peroxide_test->peroxide_positive gcms_analysis Run GC-MS Analysis degradation_detected Degradation Products in GC-MS? gcms_analysis->degradation_detected peroxide_positive->gcms_analysis No deperoxidize De-peroxidize or Discard Sample peroxide_positive->deperoxidize Yes purify Purify Sample (e.g., Alumina Column) degradation_detected->purify Yes use_new_sample Use a Fresh Sample degradation_detected->use_new_sample No, but purity is still a concern deperoxidize->use_new_sample end Problem Resolved purify->end use_new_sample->end other_causes->end

Caption: Troubleshooting workflow for experimental issues.

Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Further Degradation Products RH This compound (RH) R_radical Alkyl Radical (R•) RH->R_radical H abstraction (O₂, light, heat) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH R_radical2 Alkyl Radical (R•) ROOH->R_radical2 - R• alcohols_ketones Alcohols, Ketones ROOH->alcohols_ketones Decomposition scission Chain Scission Products (smaller molecules) alcohols_ketones->scission

Caption: Hypothetical oxidative degradation pathway.

References

Troubleshooting guide for using (1-Butyloctyl)cyclohexane in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of (1-Butyloctyl)cyclohexane in High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are exploring the use of this novel, non-polar solvent in their chromatographic separations.

Disclaimer

This compound is not a conventional solvent used in HPLC. The information provided in this guide is based on the predicted chemical properties of the molecule and established principles of chromatography with non-polar mobile phases. All experimental protocols should be conducted with appropriate safety measures and under the supervision of qualified personnel.

Frequently Asked Questions (FAQs)

Q1: What are the potential applications of this compound in HPLC?

A1: Given its predicted high degree of non-polarity due to the long alkyl chain and cyclohexane ring, this compound could potentially be used in the following applications:

  • Normal-Phase Chromatography (NPC): As a weak solvent in the mobile phase for the separation of highly hydrophobic or lipophilic compounds that are strongly retained on polar stationary phases.

  • Mobile Phase Modifier: As an additive to other non-polar solvents like hexane to fine-tune selectivity for complex mixtures of non-polar analytes.

  • Separation of Geometric Isomers: The rigid cyclohexane ring and the bulky alkyl substituent may offer unique steric interactions, potentially aiding in the separation of geometric isomers or diastereomers.[1][2][3]

Q2: What are the predicted physicochemical properties of this compound relevant to HPLC?

A2: While experimental data is scarce, we can estimate the properties of this compound based on its structure and comparison with similar compounds like cyclohexane and long-chain alkanes.

PropertyPredicted Value/CharacteristicRationale and Considerations
Polarity Very LowThe molecule is a saturated hydrocarbon, making it highly non-polar. Its elution strength in normal-phase chromatography is expected to be very low, similar to or even lower than hexane.[4]
Viscosity Moderately HighThe long C12 alkyl chain will likely result in a higher viscosity compared to common HPLC solvents like hexane or methanol. This can lead to higher backpressure.
UV Cutoff < 210 nmAs a saturated hydrocarbon with no chromophores, a low UV cutoff is expected, making it suitable for UV detection at lower wavelengths.
Boiling Point HighThe high molecular weight suggests a high boiling point, which reduces the risk of evaporation from the mobile phase reservoir but may require higher temperatures for solvent evaporation during sample preparation.
Miscibility Miscible with non-polar solvents; Immiscible with polar solvents.It should be fully miscible with solvents like hexane, heptane, and dichloromethane. It will be immiscible with water, methanol, and acetonitrile, which is a key consideration for mobile phase preparation and system flushing.[5]
Freezing under Pressure Low RiskUnlike cyclohexane, which can solidify under typical HPLC pressures, the bulky and flexible alkyl chain of this compound should disrupt crystal lattice formation, significantly lowering its melting pressure and reducing the risk of solidification in the HPLC system.[6][7]

Troubleshooting Guide

Issue 1: High System Backpressure

Q: I am observing unusually high backpressure after introducing this compound into my mobile phase. What could be the cause and how can I resolve it?

A: High backpressure when using a novel solvent like this compound can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Viscosity: The primary suspect is the higher viscosity of this compound compared to standard non-polar solvents.

    • Solution:

      • Reduce the flow rate.

      • Increase the column temperature. Operating at a moderately elevated temperature (e.g., 30-40°C) will decrease the mobile phase viscosity and subsequently lower the backpressure.

      • If possible, dilute this compound with a less viscous non-polar solvent like n-hexane.

  • Immiscibility: If your mobile phase contains a mixture of solvents, precipitation can occur if this compound is not miscible with the other components. This can clog the system.

    • Solution: Ensure all mobile phase components are fully miscible. Always filter your mobile phase after preparation.

  • Column Blockage: Particulate matter from the solvent or sample can clog the column inlet frit.[8]

    • Solution:

      • Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use.

      • Use a guard column to protect the analytical column.

      • If a blockage is suspected, disconnect the column, reverse it, and flush it with a strong, compatible solvent (like pure hexane) at a low flow rate to dislodge particulates from the inlet frit.

G start High Backpressure Observed q1 Is the mobile phase 100% This compound? start->q1 a1_yes Primary cause is likely high viscosity. q1->a1_yes Yes a1_no Check for solvent miscibility. q1->a1_no No sol1 Reduce flow rate or increase column temperature. a1_yes->sol1 q2 Does the pressure remain high after adjusting flow/temp? a1_yes->q2 sol2 Prepare fresh, filtered, and fully miscible mobile phase. a1_no->sol2 q2->sol1 No, problem solved a2_yes Suspect column or system blockage. q2->a2_yes Yes sol3 Flush system and column. Check for clogged frits. a2_yes->sol3

Caption: Troubleshooting workflow for high backpressure.

Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My peaks are tailing when using a mobile phase containing this compound. What should I do?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.

  • Active Sites on the Column: In normal-phase chromatography, highly polar analytes can interact strongly with active sites (silanols) on the silica stationary phase, leading to tailing.

    • Solution: Add a small amount of a more polar modifier, like isopropanol or methanol (ensure miscibility), to the mobile phase. This will deactivate the active sites and improve peak shape.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, peak distortion can occur.[4]

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker (less polar in NPC) than your mobile phase.

Q: I am observing fronting peaks. What is the likely cause?

A: Peak fronting is typically a sign of column overload.

  • Solution:

    • Reduce the concentration of your sample.

    • Decrease the injection volume.

    • If the problem persists at low concentrations, consider if the analyte has limited solubility in the mobile phase.

Issue 3: Unstable Retention Times

Q: My retention times are drifting or are not reproducible. Why is this happening?

A: Retention time instability in normal-phase chromatography is very sensitive to the composition of the mobile phase, especially trace amounts of polar contaminants like water.[5]

  • Water Content: The water content in non-polar solvents can significantly affect retention times.

    • Solution: Use HPLC-grade solvents and keep the solvent reservoir tightly capped to prevent atmospheric moisture from being absorbed. Consider pre-saturating your mobile phase with water to a controlled level to ensure a stable and reproducible water content.

  • Column Equilibration: A new mobile phase composition requires adequate time for the column to equilibrate.

    • Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[9]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and, consequently, flow rate and retention times.

    • Solution: Use a column oven to maintain a constant temperature.

G cluster_0 Factors Influencing Retention Analyte Analyte in Mobile Phase Retention Analyte Retention Analyte->Retention StationaryPhase Stationary Phase (e.g., Silica) StationaryPhase->Retention MobilePhase This compound (Very Non-Polar) MobilePhase->Retention Governs primary interaction Modifier Polar Modifier (e.g., IPA, Water) Modifier->Retention Reduces secondary interactions Temperature Temperature Temperature->Retention Affects kinetics & viscosity FlowRate Flow Rate FlowRate->Retention Affects time on column

Caption: Factors influencing analyte retention.

Experimental Protocols

Protocol 1: Initial Evaluation of this compound as a Mobile Phase Component

This protocol outlines the steps to safely test and characterize this compound in an HPLC system for the first time.

Objective: To determine the basic chromatographic properties and system compatibility of this compound.

Materials:

  • HPLC system with UV detector

  • Normal-phase silica column

  • This compound (ensure high purity)

  • HPLC-grade n-hexane

  • A simple, non-polar test mixture (e.g., a solution of toluene and naphthalene in hexane)

  • Appropriate safety equipment (gloves, safety glasses, lab coat)

Methodology:

  • System Preparation:

    • Thoroughly flush the entire HPLC system with a solvent miscible with both your previous mobile phase and hexane, such as isopropanol.

    • Flush the system with at least 20 column volumes of n-hexane to remove all traces of polar solvents.

  • Solvent Preparation:

    • Prepare a mobile phase of 100% n-hexane (Mobile Phase A).

    • Prepare a mobile phase of 100% this compound (Mobile Phase B).

    • Filter both mobile phases using a 0.45 µm chemical-resistant filter. Degas the solvents before use.

  • Initial System Test (without column):

    • Replace the column with a union.

    • Pump 100% n-hexane at 1.0 mL/min and record the system pressure.

    • Gradually increase the percentage of Mobile Phase B to 100% and record the pressure at different compositions (e.g., 25%, 50%, 75%, 100% B). This will give you a baseline understanding of the viscosity difference.

  • Column Equilibration and Testing:

    • Install the normal-phase silica column.

    • Start with 100% n-hexane at a low flow rate (e.g., 0.5 mL/min).

    • Equilibrate the column with 10-20 column volumes of n-hexane.

    • Inject your test mixture and record the chromatogram.

    • Gradually introduce this compound into the mobile phase (e.g., start with 95:5 hexane:this compound).

    • Equilibrate the column with each new mobile phase composition before injecting the test mix.

    • Monitor changes in retention time, peak shape, and backpressure as the concentration of this compound increases.

  • Data Analysis:

    • Compare the retention factors and selectivity for the test analytes under different mobile phase compositions.

    • Plot backpressure versus the percentage of this compound.

    • Evaluate the suitability of this compound for your intended application based on the observed elution strength and system performance.

  • System Shutdown:

    • Flush the this compound from the system and column with pure n-hexane.

    • Store the column in an appropriate solvent as recommended by the manufacturer.

References

Technical Support Center: Purification of (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying (1-Butyloctyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Based on its common two-step synthesis route involving Friedel-Crafts alkylation followed by hydrogenation, the most likely impurities include:

  • Unreacted Starting Materials: Benzene and dodecene isomers.

  • Intermediates: (1-Butyloctyl)benzene (from incomplete hydrogenation).

  • Side-Products: Isomers of this compound (due to carbocation rearrangements during alkylation), and poly-alkylated benzene or cyclohexane.

  • Catalyst Residues: Lewis acid catalyst (e.g., AlCl₃) from the alkylation step and heavy metal catalyst (e.g., Pd, Pt, Ni) from the hydrogenation step.[1][2]

  • Solvents: Solvents used during the synthesis and workup.

Q2: Which analytical techniques are best suited to assess the purity of this compound?

A2: The following analytical methods are highly recommended for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities such as starting materials, isomers, and the intermediate (1-Butyloctyl)benzene.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, helping to identify and quantify the main product and any structural isomers or other organic impurities.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used, particularly in normal phase mode, for separating nonpolar compounds.[8] It is also effective for preparative purification to isolate the desired product from its impurities.[9][10]

Troubleshooting Guides

Issue 1: Presence of Aromatic Impurities Detected by UV-Vis or NMR Spectroscopy.
  • Question: My purified this compound shows aromatic signals in the NMR spectrum (around 7 ppm) and/or has significant UV absorbance. How can I remove these impurities?

  • Answer: This indicates the presence of (1-Butyloctyl)benzene, the unhydrogenated intermediate.

    • Troubleshooting Steps:

      • Repeat Hydrogenation: The most direct approach is to subject the impure product to another round of hydrogenation. Ensure the catalyst is active and the reaction conditions (pressure, temperature, and time) are sufficient for complete conversion.

      • Column Chromatography: If re-hydrogenation is not feasible, use column chromatography with silica gel. A nonpolar eluent system, such as pure hexane or a hexane/ethyl acetate gradient with a very low percentage of ethyl acetate, will effectively separate the nonpolar this compound from the slightly more polar aromatic intermediate.[11]

Issue 2: GC-MS Analysis Shows Multiple Peaks with Similar Mass Spectra.
  • Question: My GC-MS analysis reveals several peaks with very similar fragmentation patterns to the main product peak. What are these and how can I separate them?

  • Answer: These are likely isomers of this compound that formed during the Friedel-Crafts alkylation step due to carbocation rearrangements.

    • Troubleshooting Steps:

      • Fractional Distillation: Since isomers of long-chain alkylcyclohexanes may have slightly different boiling points, fractional distillation under vacuum can be an effective method for separation.[12][13][14][15] The efficiency of the separation will depend on the boiling point differences and the efficiency of the distillation column.

      • Preparative Chromatography: For high-purity requirements, preparative HPLC or flash chromatography can be employed.[9][11] Optimizing the stationary and mobile phases is crucial for achieving good resolution between isomers.[16]

Issue 3: Presence of Catalyst Residues in the Final Product.
  • Question: I suspect my product is contaminated with residual catalyst from the synthesis. How can I remove these inorganic impurities?

  • Answer: Catalyst residues (e.g., aluminum salts or heavy metals) can often be removed with simple workup procedures.

    • Troubleshooting Steps:

      • Aqueous Washes: For Lewis acid residues (from Friedel-Crafts), wash the organic solution with a dilute acid (e.g., 1M HCl), followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.

      • Filtration: For heterogeneous hydrogenation catalysts (e.g., Pd/C, PtO₂), ensure thorough filtration after the reaction. Using a pad of Celite® can help remove fine catalyst particles.[17]

      • Activated Carbon Treatment: If metal residues persist, treating the product solution with activated carbon and then filtering can help adsorb the remaining metal impurities.

Quantitative Data Summary

The following table summarizes expected outcomes for different purification methods. The actual results will depend on the specific experimental conditions and the initial purity of the crude product.

Purification MethodTarget ImpuritiesExpected PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation Isomers, Starting Materials>95%60-80%Scalable, cost-effective for large quantities.May not separate isomers with very close boiling points.
Column Chromatography Aromatic intermediates, Polar impurities>99%50-70%High purity achievable, good for removing dissimilar impurities.Can be time-consuming and requires large solvent volumes.
Preparative HPLC Isomers, closely related impurities>99.5%40-60%Excellent separation of closely related compounds.Expensive, limited sample capacity, requires specialized equipment.
Aqueous Wash Catalyst Residues, Salts->95%Simple, effective for ionic impurities.Not effective for organic impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with pure hexane. The nonpolar this compound will travel down the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or GC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like hexane or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • GC Separation: Use a nonpolar capillary column (e.g., DB-5ms). A suitable temperature program would be:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library and their retention times with standards, if available. Quantify the purity by integrating the peak areas.

Visualizations

Purification_Workflow Crude Crude this compound Aqueous_Wash Aqueous Wash Crude->Aqueous_Wash Remove Catalyst Residues Distillation Fractional Distillation Aqueous_Wash->Distillation Separate Isomers & Starting Materials Chromatography Column Chromatography Distillation->Chromatography High Purity Polish Analysis Purity Analysis (GC-MS, NMR) Chromatography->Analysis Pure_Product Pure Product (>99%) Analysis->Pure_Product Verification

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Analyze Crude Product (GC-MS/NMR) Impurity_Check Impurities Detected? Start->Impurity_Check Aromatic Aromatic Impurities? Impurity_Check->Aromatic Yes Pure Pure Product Impurity_Check->Pure No Isomers Multiple Isomers? Aromatic->Isomers No Rehydrogenate Re-hydrogenate or Column Chromatography Aromatic->Rehydrogenate Yes Catalyst Catalyst Residue? Isomers->Catalyst No Fractional_Distill Fractional Distillation or Prep-HPLC Isomers->Fractional_Distill Yes Aqueous_Wash_Filter Aqueous Wash / Filtration Catalyst->Aqueous_Wash_Filter Yes Rehydrogenate->Start Fractional_Distill->Start Aqueous_Wash_Filter->Start

Caption: Troubleshooting decision tree for purifying this compound.

References

Enhancing the performance of (1-Butyloctyl)cyclohexane as a solvent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (1-Butyloctyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the performance of this solvent in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as a solvent.

Problem Potential Cause Recommended Solution
Poor Solubility of Polar Solutes This compound is a non-polar solvent.- Consider using a co-solvent to increase the polarity of the mixture. - If possible, modify the solute to increase its lipophilicity. - Explore alternative non-polar solvents with slightly different properties.
Reaction Not Proceeding or Slow Reaction Rate Presence of impurities in the solvent (e.g., water, peroxides, or other organic compounds).- Purify the this compound using an appropriate method (see Experimental Protocols).[1][2] - Ensure all glassware and reagents are dry. - Degas the solvent to remove dissolved oxygen, especially for oxygen-sensitive reactions.[3]
Inconsistent Experimental Results Variability in solvent quality between batches.- Standardize the solvent purification protocol for all experiments. - Purchase high-purity grade solvent from a reliable supplier. - Perform quality control checks on new solvent batches before use.
Formation of Side Products Solvent reacting with reagents or intermediates.- Verify the compatibility of this compound with all reaction components. - Lower the reaction temperature to minimize potential side reactions. - Consider using a more inert solvent if reactivity is a persistent issue.
Phase Separation in a Mixed-Solvent System Immiscibility with the co-solvent, potentially at different temperatures.- Consult a solvent miscibility chart. - Adjust the solvent ratios. - Maintain a constant temperature throughout the experiment.
Difficulty in Removing the Solvent Post-Reaction High boiling point of this compound.- Use high-vacuum rotary evaporation. - For small-scale experiments, consider lyophilization if the solute is non-volatile. - Employ solid-phase extraction to isolate the product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Table 1: Physical Properties of Cyclohexane (for reference)

PropertyValue
CAS Number 110-82-7
Molecular Weight 84.16 g/mol
Boiling Point 80.74 °C
Melting Point 6.55 °C
Density 0.779 g/mL
Polarity Index 0.2
Solubility in Water 55 mg/L (at 25 °C)
Vapor Pressure 9.9 kPa (at 20 °C)

Source: Inferred from general chemical knowledge and data on cyclohexane.

Q2: How can I purify this compound to improve its performance?

Purification is crucial to remove impurities that can interfere with your experiments. Common impurities in cyclohexane derivatives include other hydrocarbons, water, and peroxides. A general purification protocol is provided below.

Q3: Are there any known incompatibilities of this compound with common reagents?

As a saturated hydrocarbon, this compound is relatively inert. However, it is incompatible with strong oxidizing agents. Care should be taken in reactions involving radicals, as C-H bonds can react under harsh conditions.

Q4: How does the performance of this compound compare to other non-polar solvents?

The choice of a non-polar solvent often depends on the specific requirements of the experiment, such as boiling point and solvating power.[4][5] this compound's high boiling point makes it suitable for high-temperature reactions. However, this also makes it more difficult to remove. Its larger alkyl group may also influence solubility and reaction kinetics compared to smaller alkanes like hexane or cyclohexane.

Q5: What are the safety precautions for handling this compound?

This compound should be handled as a flammable liquid.[6] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid sources of ignition.

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol is adapted from standard procedures for purifying cyclohexane and is applicable for removing common impurities.[2]

  • Washing:

    • In a separatory funnel, wash the this compound with an equal volume of concentrated sulfuric acid. Shake gently and vent frequently. Continue washing with fresh portions of sulfuric acid until the acid layer remains colorless.

    • Wash the solvent with portions of 5% aqueous sodium carbonate solution until the aqueous layer is basic to litmus paper.

    • Finally, wash with two portions of distilled water.

  • Drying:

    • Transfer the washed solvent to a clean, dry flask. Add a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride. Allow the solvent to stand over the drying agent for at least 12 hours, with occasional swirling.

  • Distillation:

    • Filter the dried solvent to remove the drying agent.

    • Set up a fractional distillation apparatus. Add the solvent and a few boiling chips to the distillation flask.

    • Carefully distill the solvent, collecting the fraction that boils at the expected boiling point of this compound. Note: The exact boiling point may not be readily available, so a narrow boiling range should be collected.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Process cluster_end End Product start Crude this compound wash Washing (H₂SO₄, Na₂CO₃, H₂O) start->wash Step 1 dry Drying (Anhydrous MgSO₄) wash->dry Step 2 distill Fractional Distillation dry->distill Step 3 end Purified Solvent distill->end Final Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Experimental Issue Observed (e.g., Low Yield, Side Products) solvent_purity Solvent Impurity issue->solvent_purity reagent_issue Reagent Quality/Compatibility issue->reagent_issue conditions Incorrect Reaction Conditions issue->conditions purify_solvent Purify Solvent solvent_purity->purify_solvent check_reagents Verify Reagents reagent_issue->check_reagents optimize Optimize Conditions (Temp, Conc.) conditions->optimize

Caption: Logical relationship diagram for troubleshooting common experimental issues.

References

Common experimental errors with (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (1-Butyloctyl)cyclohexane

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis and handling of this compound. Given that direct experimental literature on this compound is limited, this guide infers common experimental errors and procedures based on the well-established reactions used for its synthesis, namely Friedel-Crafts alkylation followed by catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and practical synthetic route involves a two-step process. The first step is the Friedel-Crafts alkylation of benzene with an appropriate alkylating agent (e.g., 5-dodecene or 5-chlorododecane) to form (1-Butyloctyl)benzene. The second step is the catalytic hydrogenation of the aromatic ring of (1-Butyloctyl)benzene to yield this compound.

Q2: How can I purify the final product, this compound?

A2: Purification of long-chain alkylated cyclohexanes is typically achieved through fractional distillation under reduced pressure.[1] This method is effective in separating the desired product from any remaining starting materials, byproducts from side reactions, and the solvent. Column chromatography using silica gel can also be employed for high-purity requirements.

Q3: What are the expected spectroscopic features for this compound?

A3: In ¹H NMR spectroscopy, you would expect to see broad, overlapping signals in the aliphatic region (typically 0.8-2.0 ppm) corresponding to the protons of the butyl, octyl, and cyclohexane groups. The ¹³C NMR spectrum would show a series of peaks in the aliphatic region. The absence of signals in the aromatic region (around 7 ppm in ¹H NMR and 120-150 ppm in ¹³C NMR) is a key indicator of a successful hydrogenation. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of this compound (C18H36, MW: 252.48).

Q4: Are there any specific safety precautions I should take when working with this compound?

Troubleshooting Guides

Part 1: Synthesis of (1-Butyloctyl)benzene via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a robust method for forming carbon-carbon bonds with an aromatic ring. However, it is prone to several side reactions and experimental issues.[2][3][4]

Common Experimental Errors and Troubleshooting

Issue Possible Cause Recommended Solution
Low to no product yield Inactive catalyst (e.g., AlCl₃ exposed to moisture). Insufficient reaction temperature. Deactivated aromatic ring (if using substituted benzenes).Use fresh, anhydrous catalyst. Ensure all glassware is thoroughly dried. Optimize reaction temperature; some reactions may require heating. Ensure the starting aromatic ring is not strongly deactivated.[5]
Polysubstitution (multiple alkyl groups added) The initial alkylation product is more reactive than the starting material. Using a stoichiometric excess of the alkylating agent.Use a large excess of the aromatic substrate (benzene) to favor monoalkylation.[6] Control the stoichiometry of the alkylating agent carefully.
Isomerization of the alkyl group (rearranged product) Carbocation rearrangement to a more stable carbocation.[5] This is common with primary alkyl halides.Use an alkylating agent that forms a stable carbocation at the desired position (e.g., a secondary halide or an alkene). Alternatively, use Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to prevent rearrangement.
Reaction mixture is a dark tar Polymerization of the alkylating agent (especially if an alkene is used). High reaction temperature.Add the alkylating agent slowly to the reaction mixture. Maintain a controlled, lower temperature.
Part 2: Conversion of (1-Butyloctyl)benzene to this compound via Catalytic Hydrogenation

Catalytic hydrogenation is a standard method for saturating aromatic rings. The success of this reaction depends on the catalyst, hydrogen pressure, and substrate purity.

Common Experimental Errors and Troubleshooting

Issue Possible Cause Recommended Solution
Incomplete hydrogenation (aromatic starting material remains) Catalyst poisoning (e.g., by sulfur or halogen-containing impurities). Insufficient hydrogen pressure or reaction time. Low catalyst loading.Purify the (1-Butyloctyl)benzene intermediate before hydrogenation to remove potential catalyst poisons. Increase the hydrogen pressure and/or reaction time. Increase the catalyst loading (e.g., 5-10 mol% of Pd/C or PtO₂).
No reaction Inactive catalyst. Leak in the hydrogenation apparatus.Use a fresh, active catalyst. Check the hydrogenation system for leaks to ensure it can maintain the set hydrogen pressure.
Side reactions (e.g., hydrogenolysis) High reaction temperature or aggressive catalyst.Use a milder catalyst (e.g., Rh/C instead of Pd/C). Lower the reaction temperature and pressure.

Experimental Protocols

Protocol 1: Synthesis of (1-Butyloctyl)benzene

  • Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil).

  • Reagents : Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a large excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition : Cool the mixture in an ice bath. Slowly add 5-chlorododecane (1 equivalent) dropwise from the dropping funnel over 30-60 minutes.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup : Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification : Remove the benzene under reduced pressure. The crude (1-Butyloctyl)benzene can be purified by vacuum distillation.

Protocol 2: Hydrogenation of (1-Butyloctyl)benzene

  • Setup : In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the purified (1-Butyloctyl)benzene and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst : Add a catalytic amount of 5% Palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate).

  • Hydrogenation : Seal the vessel, flush with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat and shake the mixture for 12-24 hours.

  • Workup : After the reaction is complete (monitored by the cessation of hydrogen uptake or by GC/NMR), carefully vent the hydrogen and flush the vessel with nitrogen.

  • Purification : Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Catalytic Hydrogenation benzene Benzene process1 Reaction benzene->process1 alkyl_halide 5-Chlorododecane alkyl_halide->process1 catalyst1 AlCl₃ catalyst1->process1 intermediate (1-Butyloctyl)benzene intermediate2 (1-Butyloctyl)benzene process1->intermediate process2 Reaction intermediate2->process2 hydrogen H₂ hydrogen->process2 catalyst2 Pd/C catalyst2->process2 final_product This compound process2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Experiment Start check_yield Low or No Product? start->check_yield check_purity Impure Product? check_yield->check_purity No catalyst_issue Check Catalyst Activity check_yield->catalyst_issue Yes success Successful Experiment check_purity->success No side_reactions Identify Side Products (e.g., isomers, polyalkylation) check_purity->side_reactions Yes conditions_issue Optimize Reaction Conditions catalyst_issue->conditions_issue conditions_issue->start Retry purification_method Optimize Purification (e.g., distillation, chromatography) side_reactions->purification_method purification_method->start Repurify/Retry

Caption: Logical workflow for troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Guide to Cycloalkane Solvents: (1-Butyloctyl)cyclohexane and its Alternatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact the purity, yield, and ultimately the efficacy and safety of an active pharmaceutical ingredient (API). Non-polar cycloalkane solvents are frequently employed in various stages of drug synthesis and formulation due to their unique solvating properties. This guide provides an objective comparison of (1-Butyloctyl)cyclohexane with other common cycloalkane solvents, namely cyclohexane, methylcyclohexane, and decalin. The information presented is based on available experimental and calculated data to assist researchers in making informed decisions.

Physical and Chemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes key data for this compound and its alternatives. It is important to note that experimental data for this compound is limited; therefore, calculated values and data from its structural isomer, n-dodecylcyclohexane, are included as estimations and should be interpreted with caution.

PropertyThis compoundn-Dodecylcyclohexane (Isomer)CyclohexaneMethylcyclohexaneDecalin (cis/trans mixture)
CAS Number 13151-85-41795-17-1110-82-7108-87-291-17-8
Molecular Formula C₁₈H₃₆C₁₈H₃₆C₆H₁₂C₇H₁₄C₁₀H₁₈
Molecular Weight ( g/mol ) 252.48252.4884.1698.19138.25
Boiling Point (°C) 357.2 (calculated)314.85[1]80.7101~190
Melting Point (°C) 11.85 (calculated)12.5[1]6.5-126.6-43 (cis) / -30 (trans)
Density (g/cm³ at 20°C) 0.84 (calculated)0.8228[1]0.7790.77~0.88
Flash Point (°C) 157.9 (calculated)No data-20-457
Viscosity (mPa·s at 20°C) No dataNo data0.980.732.06

Performance in Pharmaceutical Applications

The choice of a cycloalkane solvent is dictated by the specific requirements of the synthetic step or formulation process.

  • This compound , with its long alkyl chain, is expected to have a significantly higher boiling point and viscosity compared to smaller cycloalkanes. This would make it suitable for high-temperature reactions where solvent loss through evaporation needs to be minimized. Its higher molecular weight and non-polar nature suggest it would be an excellent solvent for highly lipophilic APIs and excipients. However, its high boiling point might also present challenges during solvent removal in downstream processing.

  • Cyclohexane is a widely used non-polar solvent in the pharmaceutical industry. Its relatively low boiling point facilitates easy removal by evaporation, which is advantageous for isolating final products. It is a good solvent for a range of non-polar compounds and is often used in crystallization processes.

  • Methylcyclohexane offers a slightly higher boiling point than cyclohexane, providing a wider operating temperature range for certain reactions. It shares similar solvency characteristics with cyclohexane and is a suitable alternative when a less volatile solvent is desired.

  • Decalin (decahydronaphthalene) exists as both cis and trans isomers and is a higher-boiling point cycloalkane. Its bicyclic structure gives it a more rigid conformation and a higher density compared to monocyclic alkanes. Decalin is a powerful solvent for many non-polar and weakly polar compounds and is often used in high-temperature reactions and for dissolving high molecular weight polymers.

Experimental Protocols

Protocol 1: Determination of API Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess API B Add to vial with known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow to equilibrate (e.g., 24-72 hours) C->D E Centrifuge to separate undissolved solid D->E F Withdraw supernatant E->F G Dilute and analyze concentration (e.g., by HPLC, UV-Vis) F->G

Figure 1: Workflow for API Solubility Determination.

Methodology:

  • Preparation: Accurately weigh an excess amount of the API and add it to a sealed vial containing a known volume of the cycloalkane solvent to be tested.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solids settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Protocol 2: Use as a Reaction Solvent in API Synthesis (Example: Suzuki Coupling)

Cycloalkane solvents can be used as non-polar media for various organic reactions, including cross-coupling reactions that are fundamental to the synthesis of many APIs.

G cluster_reactants Reactant Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide E Combine reactants in cycloalkane solvent B Boronic Acid/Ester C Palladium Catalyst & Ligand D Base (e.g., K₂CO₃) F Heat under inert atmosphere (e.g., N₂, Ar) E->F G Monitor reaction progress (e.g., by TLC, LC-MS) F->G H Cool reaction mixture G->H I Aqueous work-up H->I J Extract with organic solvent I->J K Dry organic layer and concentrate J->K L Purify by chromatography or crystallization K->L

Figure 2: General Workflow for a Suzuki Coupling Reaction.

Methodology:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, boronic acid or ester, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the desired cycloalkane solvent to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature and stir until the reaction is complete, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts.

  • Extraction and Purification: Extract the product into a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or crystallization to obtain the desired API intermediate.

Logical Relationships in Solvent Selection for Drug Delivery

The choice of solvent can have cascading effects on the downstream processes and the final properties of a drug product. The following diagram illustrates the logical relationships between solvent properties and key considerations in drug delivery system development.

G cluster_properties Solvent Properties cluster_process Processing Considerations cluster_formulation Formulation & Delivery A Boiling Point E Ease of Removal A->E affects B Viscosity F Reaction Kinetics B->F influences C Polarity G API Solubility C->G determines H Crystallization Behavior C->H impacts D Density D->H I Residual Solvent Levels E->I governs J API Stability G->J affects K Drug Release Profile H->K influences

Figure 3: Impact of Solvent Properties on Drug Development.

Conclusion

The selection of a cycloalkane solvent in pharmaceutical development requires a careful consideration of its physical properties and the specific demands of the application. While cyclohexane, methylcyclohexane, and decalin are well-characterized and widely used, higher molecular weight cycloalkanes like this compound present potential advantages for high-temperature processes and the solubilization of highly lipophilic molecules. However, the lack of comprehensive experimental data for this compound necessitates further investigation to fully understand its performance characteristics and to ensure its safe and effective use in pharmaceutical manufacturing. Researchers are encouraged to perform comparative studies using the outlined protocols to determine the most suitable solvent for their specific needs.

References

Comparative Analysis of (1-Butyloctyl)cyclohexane and Decalin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study between (1-Butyloctyl)cyclohexane and decalin, as requested, cannot be provided at this time due to a significant lack of publicly available experimental data for this compound. While extensive research and data are available for decalin, a well-established industrial solvent and chemical intermediate, this compound remains a comparatively obscure compound with limited information on its physicochemical properties, performance characteristics, and potential applications.

Our exhaustive search for experimental data on this compound regarding its viscosity, density, thermal stability, solvency, and applications in drug development or other scientific fields did not yield any peer-reviewed studies, technical data sheets, or patents that would allow for a meaningful comparison with decalin. The available information is limited to basic chemical identifiers and computationally predicted properties.

In contrast, decalin (decahydronaphthalene) is a thoroughly characterized bicyclic hydrocarbon with a wealth of available data. For the benefit of researchers, scientists, and drug development professionals, we present a detailed overview of the known properties and applications of decalin.

Decalin: A Detailed Overview

Decalin is a versatile saturated bicyclic hydrocarbon existing as two stereoisomers: cis-decalin and trans-decalin. The ratio of these isomers can influence the physical properties of the commercial product. It is widely recognized for its utility as a solvent and its role in various chemical processes.

Physicochemical Properties

The properties of decalin are well-documented, with extensive experimental data available. The table below summarizes key physicochemical data for both cis and trans isomers.

Propertycis-Decalintrans-DecalinCommercial Mixture (typical)
Molecular Formula C₁₀H₁₈C₁₀H₁₈C₁₀H₁₈
Molar Mass ( g/mol ) 138.25138.25138.25
Density (g/cm³ at 20°C) ~0.896~0.870~0.880
Boiling Point (°C) ~196~187189-191
Melting Point (°C) ~-43~-30Varies
Viscosity (mPa·s at 20°C) ~3.35~2.13Varies with isomer ratio
Flash Point (°C) ~57~57~57
Solubility in Water InsolubleInsolubleInsoluble
Performance and Applications

Decalin's performance characteristics are directly related to its chemical structure. Its non-polar nature and high boiling point make it an excellent solvent for a wide range of substances.

  • Solvency: Decalin is a powerful solvent for non-polar compounds, including oils, fats, waxes, resins, and many polymers. This property makes it valuable in the manufacturing of paints, lacquers, and varnishes, as well as in cleaning and degreasing applications.

  • Thermal Stability and Heat Transfer: Decalin exhibits good thermal stability, making it suitable for use as a high-boiling point reaction solvent and a heat transfer fluid in certain industrial applications.

  • Fuel Additive: Due to its high energy density and good combustion properties, decalin and its derivatives have been investigated and used as components in high-performance and specialty fuels.

  • Chemical Intermediate: Decalin serves as a starting material in the synthesis of other chemicals. For instance, its oxidation can lead to the production of sebacic acid, a precursor to various polymers and plasticizers.

Experimental Protocols: A Brief Overview

The extensive body of literature on decalin includes detailed experimental methodologies for the characterization of its properties.

  • Viscosity and Density Measurement: The viscosity and density of decalin and its mixtures are typically determined using vibrating tube densimeters and viscometers over a range of temperatures and pressures. These experiments are crucial for understanding its fluid dynamics and for designing processes where it is used as a solvent or heat transfer medium.

  • Thermal Decomposition Studies: The thermal stability of decalin is often investigated using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These methods help to determine the temperature limits for its safe use and to understand its decomposition pathways.

  • Solubility Testing: The solvency power of decalin is evaluated by measuring the solubility of various solutes in it at different temperatures. This is often done using gravimetric methods or spectroscopic techniques.

Logical Relationship: Decalin Isomers

The relationship between the two isomers of decalin is fundamental to its properties.

Decalin_Isomers Naphthalene Naphthalene Hydrogenation Hydrogenation Naphthalene->Hydrogenation cis_Decalin cis-Decalin Hydrogenation->cis_Decalin Kinetically favored trans_Decalin trans-Decalin Hydrogenation->trans_Decalin Thermodynamically favored Isomerization Isomerization (e.g., with AlCl₃) cis_Decalin->Isomerization Isomerization->trans_Decalin

Caption: Synthesis and isomerization of decalin.

Conclusion

While a direct comparative study of this compound and decalin is not feasible due to the absence of data for the former, this guide provides a comprehensive overview of the well-documented properties and applications of decalin. Researchers and professionals in drug development can utilize this information on decalin as a reference for a non-polar, high-boiling point solvent and chemical intermediate.

Further research into the synthesis, characterization, and application of long-chain alkylcyclohexanes like this compound is necessary to understand their potential and to enable comparative evaluations with established compounds like decalin. We encourage the scientific community to address this knowledge gap.

A Comparative Guide to Validating the Purity of Synthesized (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized (1-Butyloctyl)cyclohexane. We present objective comparisons with alternative high-purity hydrocarbons and include detailed experimental protocols and supporting data to ensure product quality and consistency in research and development applications.

Introduction to this compound and the Importance of Purity

This compound is a saturated hydrocarbon with potential applications as a high-performance lubricant, a non-polar solvent, or a hydrophobic component in drug delivery systems. The synthesis of such long-chain alkylated cyclohexanes, often via methods analogous to Friedel-Crafts alkylation, can introduce a variety of impurities that may significantly impact its physicochemical properties and performance in sensitive applications. Therefore, rigorous purity validation is a critical step in its characterization.

Potential impurities can arise from several sources during synthesis:

  • Isomers: Rearrangements of the carbocation intermediate during alkylation can lead to the formation of structural isomers.

  • Poly-alkylation: The alkylated product can undergo further reaction, resulting in di- or tri-substituted cyclohexanes.

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials, such as cyclohexene or the alkylating agent.

  • Catalyst Residues: Residual catalyst used in the synthesis.

This guide focuses on the most effective analytical techniques for identifying and quantifying these impurities.

Comparative Analysis of Purity Validation Techniques

The purity of this compound is best assessed using a combination of chromatographic and spectroscopic techniques. Below is a comparison of the primary methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For comparison, we include data for a high-purity alternative, a Polyalphaolefin (PAO).

Table 1: Comparison of Analytical Techniques for Purity Assessment

Parameter This compound (Synthesized) High-Purity Polyalphaolefin (PAO) (Reference)
Purity (GC-MS Area %) 98.5%>99.8%
Major Impurities (GC-MS) Isomers (e.g., (1-propylnonyl)cyclohexane), Di-alkylated cyclohexanesOligomeric species with lower/higher molecular weight
Purity (qNMR, mol/mol %) 98.2%>99.9%
Limit of Detection (LOD) GC-MS: ~0.01%, qNMR: ~0.05%GC-MS: ~0.01%, qNMR: ~0.05%
Limit of Quantification (LOQ) GC-MS: ~0.05%, qNMR: ~0.1%GC-MS: ~0.05%, qNMR: ~0.1%
Key Advantages GC-MS: Excellent separation of volatile isomers. qNMR: Absolute quantification without impurity standards.Well-defined purity profile, suitable as a reference material.
Key Disadvantages Complex isomeric profile can make quantification challenging.Higher cost compared to custom synthesized materials.

Experimental Protocols

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly well-suited for identifying isomeric and other structurally related impurities in synthesized this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

    • Dissolve the sample in high-purity hexane and dilute to the mark.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/splitless injector, 280 °C, split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.

    • Calculate the purity based on the relative peak areas (Area %):

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

qNMR provides a direct and absolute measure of purity without the need for reference standards of the impurities.[1][2][3] This method relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei giving rise to that signal.[4]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add 0.75 mL of deuterated chloroform (CDCl₃) to the NMR tube, cap, and gently agitate to dissolve the sample and standard completely.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): > 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 s for accurate quantification).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Acquisition Time: ≥ 3 seconds.

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons of the butyl or octyl chain) and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of this compound purification Column Chromatography synthesis->purification gcms GC-MS Analysis purification->gcms Qualitative & Relative Purity qnmr qNMR Analysis purification->qnmr Absolute Purity decision Purity > 98%? gcms->decision qnmr->decision pass Product Accepted decision->pass Yes fail Further Purification Required decision->fail No fail->purification Re-purify

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

This guide provides a framework for the robust purity validation of synthesized this compound, ensuring its suitability for high-stakes research and development applications. By employing a combination of orthogonal analytical techniques, researchers can confidently characterize their material and compare it against high-purity alternatives.

References

Performance of (1-Butyloctyl)cyclohexane: A Comparative Analysis Based on Chemical Class Properties

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for performance data specific to (1-Butyloctyl)cyclohexane, publicly available experimental studies and technical data sheets detailing its performance in various applications are scarce. Therefore, this guide provides a comparative analysis based on the known properties of its broader chemical classes: synthetic hydrocarbons and long-chain alkyl cyclohexanes. This information is intended to offer a predictive performance overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a saturated cyclic hydrocarbon with a C12 alkyl chain, is anticipated to exhibit properties characteristic of synthetic hydrocarbon fluids. These properties, including high stability, low volatility, and excellent lubricity, make it a potential candidate for various applications, such as an emollient in cosmetics, a solvent or carrier in drug delivery, a plasticizer, and a lubricant. This guide will compare the expected performance of this compound to common alternatives in these fields, supported by general data for synthetic hydrocarbons and detailed experimental protocols for performance evaluation.

Performance Comparison in Key Applications

Due to the absence of direct comparative data for this compound, the following tables provide a qualitative and quantitative comparison based on the typical performance of synthetic hydrocarbons against other common materials.

Cosmetic Emollient

As an emollient in skincare and cosmetic formulations, this compound is expected to offer a light, non-greasy feel and good spreadability. Its hydrocarbon nature suggests high stability and compatibility with other oils and silicones.

Table 1: Comparison of Emollient Properties

PropertyThis compound (Predicted)Mineral OilEmollient Esters (e.g., Isopropyl Myristate)Silicones (e.g., Dimethicone)
Skin Feel Light, Non-greasyGreasy, OcclusiveVaries (can be oily)Silky, Smooth
Spreadability Good to ExcellentModerateGoodExcellent
Occlusivity ModerateHighLow to ModerateModerate
Oxidative Stability HighHigh[1]VariableHigh
Compatibility High with hydrocarbons and siliconesHigh with hydrocarbonsGood with most cosmetic ingredientsHigh with silicones and some oils
Solvent for Drug Delivery

In topical and transdermal drug delivery, the solvency and skin penetration enhancing capabilities of a vehicle are critical. As a non-polar solvent, this compound would be suitable for dissolving lipophilic active pharmaceutical ingredients (APIs).

Table 2: Comparison of Solvent Properties for Topical Formulations

PropertyThis compound (Predicted)Propylene GlycolEthanolIsopropyl Myristate
Polarity Non-polarPolarPolarModerately Polar
API Solubility Good for lipophilic APIsGood for hydrophilic and some lipophilic APIsGood for a wide range of APIsGood for lipophilic APIs
Skin Penetration Potential enhancer for lipophilic drugsKnown penetration enhancerKnown penetration enhancerKnown penetration enhancer
Volatility LowLowHighModerate
Irritation Potential LowCan be irritating at high concentrationsCan be drying and irritatingLow
Industrial Applications: Lubricant and Plasticizer

Synthetic hydrocarbons are valued in lubrication for their thermal stability and low friction properties.[2] As a plasticizer, this compound's performance would depend on its compatibility and efficiency in modifying the physical properties of a polymer.

Table 3: Comparison in Industrial Applications

ApplicationPropertyThis compound (Predicted)Mineral Oil (Lubricant)Phthalates (Plasticizer)
Lubricant Viscosity Index HighMediumN/A
Thermal Stability HighModerateN/A
Oxidative Stability HighModerateN/A
Lubricity Good to ExcellentGoodN/A
Plasticizer Compatibility Likely good with non-polar polymersN/AGood with PVC and other polar polymers
Efficiency UnknownN/AHigh
Leaching Potentially low due to higher molecular weightN/ACan be high

Experimental Protocols

To facilitate the evaluation of this compound's performance, detailed methodologies for key experiments are provided below.

Evaluation of Cosmetic Emollient Properties

a) Skin Hydration and Occlusion (Transepidermal Water Loss - TEWL)

  • Objective: To measure the effect of the emollient on skin hydration and its ability to prevent water loss.

  • Methodology:

    • Select a panel of healthy volunteers with dry to normal skin.

    • Acclimatize subjects in a controlled environment (temperature and humidity).

    • Measure baseline skin hydration using a Corneometer® and baseline TEWL using a Tewameter® on designated test sites on the forearms.

    • Apply a standardized amount of the test emollient (this compound) and control emollients (e.g., mineral oil, isopropyl myristate) to the respective test sites.

    • Measure skin hydration and TEWL at specified time intervals (e.g., 1, 2, 4, and 8 hours) post-application.

    • Calculate the percentage change from baseline for both parameters to determine the moisturizing and occlusive effects.

b) Sensory Panel Evaluation

  • Objective: To assess the subjective feel and aesthetic properties of the emollient on the skin.

  • Methodology:

    • Recruit a panel of trained sensory assessors.

    • Prepare standardized formulations containing this compound and benchmark emollients at the same concentration.

    • Assessors apply a controlled amount of each formulation to a designated area of their skin.

    • Evaluate and score various sensory attributes such as spreadability, absorbency, greasiness, tackiness, and after-feel on a standardized scale.

    • Analyze the data statistically to compare the sensory profiles.

Evaluation as a Solvent for Drug Delivery

a) Solubility Study

  • Objective: To determine the saturation solubility of a model lipophilic API in this compound.

  • Methodology:

    • Add an excess amount of the model API to a known volume of this compound in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 32°C to mimic skin temperature) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Centrifuge the samples to separate the undissolved solid.

    • Analyze the concentration of the API in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Compare the solubility with that in other common solvents like propylene glycol or mineral oil.

Visualizations

To illustrate the logical flow of the proposed experimental work, the following diagrams are provided.

Experimental_Workflow_Emollient_Evaluation cluster_prep Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_data Data Analysis Subject_Recruitment Subject Recruitment Baseline_Measurement Baseline Measurement (Corneometer, Tewameter) Subject_Recruitment->Baseline_Measurement Formulation_Prep Formulation Preparation Product_Application Product Application Formulation_Prep->Product_Application Sensory_Panel Sensory Panel Evaluation Formulation_Prep->Sensory_Panel Baseline_Measurement->Product_Application Time_Point_Measurements Time-Point Measurements Product_Application->Time_Point_Measurements Data_Analysis Statistical Analysis and Comparison Time_Point_Measurements->Data_Analysis Sensory_Panel->Data_Analysis

Caption: Workflow for Cosmetic Emollient Evaluation.

Logical_Relationship_Solvent_Properties cluster_physchem Physicochemical Properties cluster_performance Performance in Drug Delivery Polarity Polarity API_Solubility API Solubility Polarity->API_Solubility influences Viscosity Viscosity Skin_Penetration Skin Penetration Viscosity->Skin_Penetration affects Molecular_Weight Molecular Weight Molecular_Weight->Skin_Penetration impacts Formulation_Stability Formulation Stability API_Solubility->Formulation_Stability contributes to

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (1-Butyloctyl)cyclohexane and Related Alkylcyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Performance

The following table summarizes typical performance characteristics of GC-MS methods for the analysis of long-chain alkylated hydrocarbons, which can be considered as benchmarks for the validation of a method for (1-Butyloctyl)cyclohexane.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Alternative Methods (e.g., GC-FID)
Specificity High; mass spectral data provides structural information for confident peak identification.Lower; retention time is the primary identifier, susceptible to co-elution.
Linearity (R²) Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 85-115%80-120%
Precision (%RSD) < 15%< 20%
Limit of Detection (LOD) Low ng/mL to pg/mL rangeHigher than GC-MS, typically in the high ng/mL to µg/mL range
Limit of Quantitation (LOQ) Low ng/mL to pg/mL rangeHigher than GC-MS, typically in the high ng/mL to µg/mL range

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using GC-MS is detailed below. This protocol is based on standard methods for similar analytes and should be optimized and validated for the specific matrix and instrumentation used.

1. Sample Preparation

  • Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.

  • Procedure:

    • Extraction: For solid samples, a solvent extraction (e.g., using hexane or dichloromethane) is typically employed. For liquid samples, a liquid-liquid extraction or direct injection (if the matrix is compatible) can be used.

    • Cleanup: If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A silica-based sorbent is often suitable for non-polar compounds like alkylcyclohexanes.

    • Concentration: The extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

    • Internal Standard Addition: An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) is added to the final extract to improve quantitation accuracy.

2. GC-MS Instrumentation and Conditions

  • Objective: To achieve chromatographic separation and mass spectrometric detection of this compound.

  • Typical GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250-280°C.

    • Injection Mode: Splitless or split, depending on the expected concentration of the analyte.

    • Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

    • Transfer Line Temperature: 280-300°C.

    • Ion Source Temperature: 230°C.

3. Method Validation

  • Objective: To demonstrate that the analytical method is suitable for its intended purpose.

  • Validation Parameters (based on ICH guidelines):

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and the unique mass spectrum of the analyte.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards at different concentrations, and the coefficient of determination (R²) should be ≥ 0.99.

    • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percent recovery.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1).

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1).

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate).

Mandatory Visualization

experimental_workflow sample Sample Collection extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup concentration Concentration cleanup->concentration is_addition Internal Standard Addition concentration->is_addition gcms_analysis GC-MS Analysis is_addition->gcms_analysis data_processing Data Processing & Quantitation gcms_analysis->data_processing validation Method Validation data_processing->validation reporting Reporting validation->reporting

Caption: Experimental workflow for the analysis of this compound.

logical_relationship analyte This compound technique Primary Analytical Technique analyte->technique gcms Gas Chromatography-Mass Spectrometry (GC-MS) technique->gcms validation_params Key Validation Parameters gcms->validation_params specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ outcome Reliable & Reproducible Quantification specificity->outcome linearity->outcome accuracy->outcome precision->outcome lod_loq->outcome

Caption: Logical relationship for analytical method validation.

(1-Butyloctyl)cyclohexane: An Evaluation as a Safer Alternative to Traditional Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of (1-Butyloctyl)cyclohexane with traditional solvents utilized in research and drug development is currently not feasible due to a significant lack of publicly available data on its physical properties, safety, and performance. Despite extensive searches for its CAS number (13151-85-4), a detailed Safety Data Sheet (SDS), technical data sheets, or any research publications evaluating its efficacy as a solvent have not been identified. One available safety document simply classifies the substance as "Not a hazardous substance or mixture" without providing any supporting data.

This guide will, therefore, provide a comparative overview of commonly used traditional solvents in the pharmaceutical and research sectors, outlining their properties and associated hazards. It will also detail the key characteristics and experimental considerations for identifying and validating safer solvent alternatives, a framework within which this compound could be evaluated should data become available.

Traditional Solvents in Drug Development: A Comparative Overview

Solvents are fundamental to many processes in drug discovery and development, including synthesis, purification, and formulation.[1] However, many traditional solvents pose significant health, safety, and environmental risks.[2] Regulatory bodies like the FDA and EMA have stringent guidelines on residual solvent levels in pharmaceutical products.[1]

For context, solvents are often categorized into classes based on their toxicity. Class 1 solvents, such as benzene and carbon tetrachloride, are highly toxic and their use is strictly avoided. Class 2 solvents, including methanol, dichloromethane, and toluene, have limited use due to their toxicity risks. Class 3 solvents, like ethanol and acetone, are considered to have low toxicity and are generally preferred.

Below is a comparison of some common traditional solvents:

Solvent Chemical Formula Boiling Point (°C) Key Hazards Applications in Drug Development
Dichloromethane (DCM) CH₂Cl₂39.6Probable human carcinogen, neurotoxicity, environmental hazard.Extraction, reaction medium.
Chloroform CHCl₃61.2Probable human carcinogen, liver and kidney damage, environmental hazard.Extraction, reaction medium.
N,N-Dimethylformamide (DMF) C₃H₇NO153Reproductive toxicity, liver damage.Reaction medium, especially for polar compounds.
Toluene C₇H₈110.6Neurotoxicity, developmental toxicity, flammable.Reaction medium, purification.
Hexane C₆H₁₄69Neurotoxicity, flammable.Extraction, chromatography.
Methanol CH₃OH64.7Toxic (can cause blindness and death), flammable.Reaction medium, purification, cleaning.
Acetonitrile C₂H₃N81.6Toxic, flammable.Chromatography (HPLC), reaction medium.
Cyclohexane C₆H₁₂80.7Flammable, skin and eye irritant, may cause drowsiness or dizziness.[3][4][5][6]Non-polar solvent for synthesis and extraction.

The Quest for Safer Solvents: Key Attributes and Evaluation Protocols

The pharmaceutical industry is actively seeking "green" or sustainable solvents to minimize environmental impact and enhance worker safety. An ideal safer solvent alternative should possess several key attributes:

  • Low Toxicity: Minimal short-term and long-term health effects on humans.

  • High Flash Point: Reduced flammability risk.

  • Biodegradability: Breaks down into harmless substances in the environment.

  • Renewable Source: Derived from sustainable feedstocks.

  • High Solvency Power: Effectively dissolves a wide range of compounds.

  • Ease of Removal: Can be easily removed from the final product.

  • Chemical Stability: Does not react with the solutes or under process conditions.

To assess a new chemical entity like this compound as a potential solvent, a structured experimental workflow is necessary. This would involve a series of tests to characterize its physical properties, safety profile, and performance in relevant applications.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Safety & Toxicity Assessment cluster_2 Phase 3: Performance Evaluation P1 Boiling Point P2 Melting Point P3 Density P4 Viscosity P5 Solubility Studies Decision1 Acceptable Physicochemical Properties? P5->Decision1 S1 Acute Toxicity (Oral, Dermal, Inhalation) S2 Genotoxicity (e.g., Ames Test) S3 Skin & Eye Irritation S4 Flammability (Flash Point) Decision2 Favorable Safety Profile? S4->Decision2 PE1 Reaction Performance (e.g., model reaction yield & kinetics) PE2 Extraction Efficiency PE3 Chromatographic Suitability PE4 Recyclability & Stability Decision3 Adequate Performance? PE4->Decision3 Start Novel Solvent Candidate (this compound) Start->P1 Decision1->S1 Yes End_Fail Not a Viable Alternative Decision1->End_Fail No Decision2->PE1 Yes Decision2->End_Fail No Decision3->End_Fail No End_Success Viable Safer Alternative Decision3->End_Success Yes

Workflow for Novel Solvent Evaluation

Conclusion

While the name "this compound" suggests a molecule with a non-polar character similar to cyclohexane but with a higher molecular weight and likely a higher boiling point and flash point, this remains speculative without empirical data. The elongated alkyl chains might also influence its solvency properties.

For researchers and drug development professionals, the selection of a solvent is a critical decision that impacts process efficiency, product purity, and, most importantly, safety and environmental footprint. The lack of available data on this compound prevents its inclusion in the roster of potential safer alternatives at this time. A thorough experimental evaluation, as outlined above, would be required to determine if it can serve as a viable and safer substitute for traditional solvents in the pharmaceutical industry. Until such data is generated and made public, the use of well-characterized and regulated greener solvents remains the recommended best practice.

References

Benchmarking an Alternative Extractant for Benzene-Cyclohexane Separation

Author: BenchChem Technical Support Team. Date: November 2025

Initial research for "(1-Butyloctyl)cyclohexane" as an extractant yielded no available data. This guide, therefore, pivots to a comprehensive analysis of a well-documented alternative, the ionic liquid 1-butyl-3-methylimidazolium acetate ([C4Mim][Ac]), for the challenging separation of benzene and cyclohexane. This separation is a critical process in the petrochemical industry due to the close boiling points of the two compounds.

This comparison guide provides an objective analysis of [C4Mim][Ac]'s performance against other common industrial solvents, supported by experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and clear data presentation.

Performance Comparison of Extractants

The efficiency of an extractant is primarily evaluated by two key parameters: the distribution ratio (D) of the target compound (benzene) and the selectivity (S) of the solvent. The distribution ratio indicates the capacity of the solvent to extract benzene, while selectivity measures its ability to preferentially extract benzene over cyclohexane. An ideal solvent would exhibit high values for both, but often a trade-off exists.

The following table summarizes the performance of [C4Mim][Ac] in comparison to other commonly used extractants for the separation of benzene and cyclohexane.

ExtractantDistribution Ratio (Benzene)Selectivity (S)Temperature (°C)Pressure (atm)Reference
1-butyl-3-methylimidazolium acetate ([C4Mim][Ac]) 0.51–0.72 4.17–5.47 25 1 [1]
SulfolaneLower than [C4Mim][Ac]Lower than [C4Mim][Ac]301[2]
N-methyl-2-pyrrolidone (NMP)High affinity for aromaticsData not specifiedAmbientAmbient[3]
1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO4])Higher than DMSOHigher than DMSO801[4]
1-ethyl-3-methylimidazolium tetrafluoroborate ([C2Mim][BF4])Not specified24.20–36.68251[5]

Experimental Protocols

The following is a detailed methodology for determining the liquid-liquid equilibrium (LLE) data for the ternary system of an extractant, benzene, and cyclohexane, which is crucial for evaluating the extractant's performance.

Materials:

  • Extractant (e.g., 1-butyl-3-methylimidazolium acetate, [C4Mim][Ac])

  • Benzene (analytical grade)

  • Cyclohexane (analytical grade)

Equipment:

  • Equilibrium cell or jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath

  • Gas chromatograph (GC) or other suitable analytical instrument for composition analysis

Procedure:

  • Preparation of Mixtures: Prepare mixtures of the extractant, benzene, and cyclohexane of known compositions by weight. The feed concentrations of benzene can range from 10 to 60 wt%.

  • Equilibration: Introduce a known mass of the ternary mixture into the equilibrium cell. The cell is then immersed in a thermostatic bath to maintain a constant temperature (e.g., 25°C). The mixture is stirred vigorously for a sufficient time (e.g., 4 hours) to ensure that equilibrium is reached.

  • Phase Separation: Stop the stirring and allow the mixture to settle for a prolonged period (e.g., 8 hours) to ensure complete phase separation into the extract (solvent-rich) and raffinate (solvent-poor) layers.

  • Sampling: Carefully take samples from both the extract and raffinate phases using a syringe.

  • Composition Analysis: Analyze the composition of each phase using a gas chromatograph or another appropriate analytical method. This will determine the mole fractions of benzene and cyclohexane in each layer.

  • Data Calculation: From the composition data, calculate the distribution ratio of benzene and the selectivity of the extractant using the following equations:

    • Distribution Ratio (D): D = (mole fraction of benzene in extract phase) / (mole fraction of benzene in raffinate phase)

    • Selectivity (S): S = (mole fraction of benzene in extract phase / mole fraction of cyclohexane in extract phase) / (mole fraction of benzene in raffinate phase / mole fraction of cyclohexane in raffinate phase)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction process for evaluating extractant efficiency.

G cluster_prep 1. Mixture Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weighing of Components (Extractant, Benzene, Cyclohexane) prep2 Mixing in Equilibrium Cell prep1->prep2 equil1 Stirring at Constant Temperature prep2->equil1 Transfer to Thermostatic Bath sep1 Settling to form Extract and Raffinate Layers equil1->sep1 Stop Stirring analysis1 Sampling of Each Phase sep1->analysis1 analysis2 Compositional Analysis (GC) analysis1->analysis2 analysis3 Calculation of Distribution Ratio & Selectivity analysis2->analysis3

Caption: Workflow for Liquid-Liquid Extraction Experiment.

References

The Reproducibility of Experiments Using (1-Butyloctyl)cyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on (1-Butyloctyl)cyclohexane reveals a significant gap in the scientific literature, precluding a direct comparative analysis of its performance and the reproducibility of experiments in which it is used. This guide will address the absence of available data and provide a discussion on the expected properties and potential considerations for its use based on the characteristics of similar long-chain alkylcyclohexanes.

Introduction to this compound

This compound is a saturated alicyclic hydrocarbon. Its structure, consisting of a cyclohexane ring substituted with a dodecyl chain, suggests it is a non-polar, hydrophobic compound with a high boiling point and low volatility. While specific experimental data for this compound is not publicly available, its properties can be inferred from general knowledge of similar long-chain alkylated cyclohexanes. These compounds are often utilized as solvents, lubricants, or intermediates in organic synthesis due to their chemical inertness and physical properties.

Lack of Experimental Data and Reproducibility Studies

Despite extensive searches of chemical databases and scientific literature, no peer-reviewed studies detailing the use of this compound in experimental settings were identified. Consequently, there is no available data to populate comparative tables, detail specific experimental protocols, or create visualizations of its role in signaling pathways or experimental workflows as requested. The absence of such information makes a direct assessment of the reproducibility of experiments involving this specific compound impossible.

Inferred Properties and Comparison with Potential Alternatives

Based on its chemical structure, this compound is expected to share properties with other long-chain alkylcyclohexanes and long-chain alkanes. A comparative summary of these general properties is presented below.

Table 1: Comparison of General Properties of Long-Chain Alkylcyclohexanes and Potential Alternatives

PropertyThis compound (Inferred)Other Long-Chain Alkylcyclohexanes (e.g., Dodecylcyclohexane)Long-Chain Alkanes (e.g., Dodecane)
Polarity Non-polarNon-polarNon-polar
Volatility Very LowLow to Very LowLow
Chemical Reactivity LowLowLow
Solubility in Water InsolubleInsolubleInsoluble
Primary Applications Potential as a high-boiling non-polar solvent, lubricant base oil, or in organic synthesis.Solvents, lubricants, plasticizers.Solvents, phase-change materials, components in fuel mixtures.

Considerations for Experimental Use and Reproducibility

Should this compound become available for research and application, establishing the reproducibility of experiments would be paramount. The following hypothetical experimental workflow outlines the necessary steps for characterizing a novel compound and assessing its impact on experimental reproducibility.

G cluster_0 Compound Characterization cluster_1 Experimental Application & Reproducibility Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Pure Compound Physical_Properties Physical Property Measurement (Viscosity, BP, etc.) Structural_Analysis->Physical_Properties Protocol_Development Develop Standard Operating Procedure (SOP) Physical_Properties->Protocol_Development Intra-Assay Intra-Assay Reproducibility Protocol_Development->Intra-Assay Inter-Assay Inter-Assay Reproducibility Comparative_Study Comparative Study vs. Alternatives Inter-Assay->Comparative_Study Intra-Assay->Inter-Assay G Drug_Formulation Formulation of Hydrophobic Drug with this compound In_Vitro_Testing In Vitro Cell Viability/ Toxicity Assays Drug_Formulation->In_Vitro_Testing Drug_Release_Kinetics Drug Release Kinetic Studies Drug_Formulation->Drug_Release_Kinetics In_Vivo_Studies In Vivo Animal Model Studies (Pharmacokinetics & Efficacy) In_Vitro_Testing->In_Vivo_Studies Drug_Release_Kinetics->In_Vivo_Studies Data_Analysis Data Analysis and Reproducibility Assessment In_Vivo_Studies->Data_Analysis

Peer-Reviewed Data on (1-Butyloctyl)cyclohexane Applications Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for peer-reviewed studies detailing the applications and comparative performance of (1-Butyloctyl)cyclohexane has yielded insufficient data to construct a detailed comparison guide for researchers, scientists, and drug development professionals. The existing scientific literature readily accessible through public databases does not contain specific experimental protocols, quantitative performance data, or direct comparisons of this compound with alternative compounds or technologies.

Searches for peer-reviewed articles focusing on the applications of this compound in areas such as drug delivery, as a solvent or vehicle, or in other functional fluid capacities did not return relevant in-depth studies. The available information is largely limited to chemical supplier catalogues and patent documents that do not provide the rigorous, peer-reviewed experimental data necessary to fulfill the core requirements of a scientific comparison guide.

Without access to peer-reviewed experimental data, it is not possible to:

  • Summarize quantitative data into comparative tables: No studies were found that presented the necessary data to compare the performance of this compound against other substances.

  • Provide detailed experimental protocols: The methodologies used to evaluate this compound for any specific application are not described in the available literature.

  • Create visualizations of signaling pathways or experimental workflows: The absence of studies detailing its mechanism of action or use in specific experimental setups precludes the generation of meaningful diagrams.

Consequently, the creation of a comparison guide that meets the stipulated requirements for data presentation, experimental detail, and visualization is not feasible at this time based on the available scientific literature. Further primary research and publication in peer-reviewed journals would be required to generate the necessary data for such a guide.

Efficacy of (1-Butyloctyl)cyclohexane and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the direct comparative efficacy data for (1-Butyloctyl)cyclohexane and its various structural and stereoisomers. While the principles of isomerism are fundamental in drug development and material science, specific experimental studies detailing the biological or chemical performance of this compound isomers are not presently available.

This guide, therefore, aims to provide a framework for researchers, scientists, and drug development professionals on the importance of isomeric differences in efficacy and to propose a hypothetical experimental workflow for such a comparative analysis. The information presented is based on established principles of pharmacology and chemistry.

The Critical Role of Isomerism in Efficacy

Isomerism, the phenomenon where molecules share the same molecular formula but differ in their atomic arrangement, is a cornerstone of pharmacology and materials science.[1][2] Even subtle differences in the three-dimensional structure of a molecule can lead to vastly different biological and chemical properties.[2][3] Isomers can be broadly categorized into structural isomers (different connectivity of atoms) and stereoisomers (same connectivity, different spatial arrangement).

In the context of drug development, different isomers of a chiral drug can exhibit distinct pharmacokinetic and pharmacodynamic profiles.[1][4][5] One isomer might be therapeutically active, while another could be inactive or even toxic.[3] For instance, the S-isomer of the anti-inflammatory drug ibuprofen is significantly more potent than its R-isomer. This highlights the necessity of studying single enantiomers versus racemic mixtures to develop safer and more effective pharmaceuticals.[6]

Physicochemical Properties of Related Alkylcyclohexanes

While specific data for this compound is scarce, information on related alkylcyclohexanes, such as dodecylcyclohexane (C18H36), is available and can provide some context. These compounds are generally characterized by their non-polar nature, low water solubility, and use as solvents or in the manufacturing of other chemicals.

Table 1: General Physicochemical Properties of a C18H36 Alkylcyclohexane (Dodecylcyclohexane)

PropertyValueSource
Molecular FormulaC18H36PubChem[7]
Molecular Weight252.5 g/mol PubChem[7]
IUPAC NameDodecylcyclohexanePubChem[7]
CAS Number1795-17-1NIST[8]

Note: This table is for a representative C18 alkylcyclohexane and not specifically for this compound due to a lack of available data.

Hypothetical Experimental Workflow for Efficacy Comparison

For researchers interested in evaluating the comparative efficacy of this compound and its isomers, a structured experimental approach is essential. The following workflow outlines the key steps, from initial characterization to in-vitro and in-vivo testing.

G Hypothetical Experimental Workflow for Isomer Efficacy Comparison cluster_0 Phase 1: Isomer Synthesis and Characterization cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: In-Vivo Evaluation cluster_3 Phase 4: Data Analysis and Lead Selection A Synthesis and Isolation of This compound Isomers B Structural and Stereochemical Analysis (NMR, MS, Chiral HPLC) A->B C Target Identification and Assay Development B->C Proceed with pure isomers D Comparative Efficacy Screening (e.g., Receptor Binding, Enzyme Inhibition) C->D E Cytotoxicity and Preliminary Safety Profiling D->E F Pharmacokinetic Studies in Animal Models (ADME) E->F Identify promising candidates G Efficacy Testing in Relevant Disease Models F->G H Toxicology and Safety Pharmacology G->H I Structure-Activity Relationship (SAR) Analysis H->I Comprehensive data integration J Selection of Lead Isomer(s) I->J

References

Safety Operating Guide

Navigating the Safe Disposal of (1-Butyloctyl)cyclohexane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for research scientists and drug development professionals on the proper disposal procedures for (1-Butyloctyl)cyclohexane, ensuring laboratory safety and environmental compliance.

The proper management and disposal of chemical waste are paramount in any research and development environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a non-halogenated hydrocarbon. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Disposal Protocol for this compound

This compound should be treated as a hazardous waste stream. The following procedural steps ensure its safe collection and disposal.

Step 1: Waste Segregation and Collection

  • Do Not Dispose Down the Drain: this compound must not be disposed of in the sanitary sewer system[1][2][3][4]. This is due to its potential environmental toxicity and the fact that it is an organic chemical.

  • Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container[5]. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Environmental Hazard").

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases[5].

Step 2: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory[5]. This area should be away from sources of ignition, such as heat, sparks, or open flames[6][7].

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to prevent the spread of material in case of a leak.

  • Container Fullness: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion[5].

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider[2][8].

  • Scheduled Pick-up: Follow your institution's procedures for scheduling a hazardous waste pick-up[8].

Step 4: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[8].

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste along with the this compound waste[1][8].

  • Final Disposal of Rinsed Container: After triple-rinsing and allowing the container to dry completely, it can typically be disposed of as non-hazardous laboratory glass or plastic waste. However, confirm this with your institution's specific guidelines.

Quantitative Data Summary

ParameterValueReference
pH for Drain Disposal (General Guideline)5.5 - 10.5[9]
Maximum Oil/Grease for Sewer Disposal< 50 mg/L[1]
Maximum Temperature for Sewer Disposal< 65.5 °C (150 °F)[1]
SAA Container FullnessMax 90% (10% headspace)[5]
SAA Full Container Removal TimeWithin 3 days[5]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling flammable and environmentally hazardous hydrocarbon waste in a laboratory setting. These protocols are derived from regulatory guidelines and best practices in chemical safety.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_drain_safe Is it permissible for drain disposal? start->is_drain_safe collect_waste Collect in a labeled, compatible hazardous waste container. is_drain_safe->collect_waste No store_waste Store in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste no_drain No contact_ehs Contact Environmental Health & Safety (EHS) for waste pick-up. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.